molecular formula C3H6ClN3O2 B3319906 1-Aminohydantoin-d2 hydrochloride CAS No. 1188263-75-3

1-Aminohydantoin-d2 hydrochloride

Número de catálogo: B3319906
Número CAS: 1188263-75-3
Peso molecular: 153.56 g/mol
Clave InChI: WEOHANUVLKERQI-CUOKRTIESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-Aminohydantoin-d2 hydrochloride is a useful research compound. Its molecular formula is C3H6ClN3O2 and its molecular weight is 153.56 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 153.0274076 g/mol and the complexity rating of the compound is 144. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

1-amino-5,5-dideuterioimidazolidine-2,4-dione;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3O2.ClH/c4-6-1-2(7)5-3(6)8;/h1,4H2,(H,5,7,8);1H/i1D2;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEOHANUVLKERQI-CUOKRTIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)N1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(=O)NC(=O)N1N)[2H].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188263-75-3
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1188263-75-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-depth Technical Guide to 1-Aminohydantoin-d2 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 1-Aminohydantoin-d2 hydrochloride. Given the limited direct information available for the deuterated form, this guide establishes a baseline with detailed information for the non-deuterated analogue, 1-Aminohydantoin hydrochloride, and then extrapolates the anticipated properties of the d2 variant based on established principles of deuterium labeling. This document is intended for researchers, scientists, and professionals in drug development.

Core Chemical Properties

Table 1: Chemical and Physical Properties of 1-Aminohydantoin Hydrochloride

PropertyValue
CAS Number 2827-56-7[1][2]
Molecular Formula C₃H₆ClN₃O₂[3]
Molecular Weight 151.55 g/mol [3]
Appearance Pale yellow to white crystalline powder[2][4]
Melting Point 201-205 °C[5]
Solubility Soluble in water and DMSO[4][6]
Purity Typically ≥98%

Impact of Deuterium Labeling

Deuterium (²H or D) is a stable isotope of hydrogen with an additional neutron. The replacement of hydrogen with deuterium in a molecule can subtly alter its physical and chemical properties, a phenomenon known as the kinetic isotope effect. In the case of this compound, the "d2" designation suggests that two hydrogen atoms have been replaced by deuterium. The exact position of this labeling is crucial for its properties and would need to be specified for a complete analysis.

Expected Effects of Deuteration:

  • Increased Molecular Weight: The molecular weight of this compound would be approximately 2 g/mol higher than the non-deuterated form.

  • Kinetic Isotope Effect: The C-D bond is stronger than the C-H bond, which can lead to a slower rate of reactions involving the cleavage of this bond. This can significantly impact the metabolic pathways of the molecule. Deuterium-labeled compounds often exhibit a longer half-life in biological systems due to slower metabolism.[7]

  • Spectroscopic Differences: Deuteration will cause shifts in the signals of NMR and IR spectra, which can be used to confirm the position and extent of labeling.

Synthesis and Experimental Protocols

The synthesis of 1-Aminohydantoin hydrochloride has been described through various methods. A common approach involves the condensation of semicarbazones with ethyl monochloroacetate.[8] The synthesis of a deuterated analog would likely follow a similar pathway, utilizing deuterated starting materials.

General Synthetic Approach:

A plausible synthetic route to 1-Aminohydantoin hydrochloride is outlined in the workflow below. The synthesis of the d2-labeled compound would require the use of deuterated reagents at the appropriate step.

Synthesis_Workflow General Synthesis Workflow for 1-Aminohydantoin Hydrochloride cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_final Final Product Semicarbazone Semicarbazone Condensation Condensation Semicarbazone->Condensation Ethyl_monochloroacetate Ethyl monochloroacetate Ethyl_monochloroacetate->Condensation Hydantoin_derivative Hydantoin derivative Condensation->Hydantoin_derivative in presence of sodium alkoxide 1_Aminohydantoin_HCl 1-Aminohydantoin Hydrochloride Hydantoin_derivative->1_Aminohydantoin_HCl Hydrolysis and acidification

Caption: General synthetic pathway to 1-Aminohydantoin hydrochloride.

Analytical Methodologies

1-Aminohydantoin is a known metabolite of the nitrofuran antibiotic, nitrofurantoin.[2] Analytical methods for its detection, particularly in biological matrices like animal tissues, are therefore of significant interest. A common method involves the following steps:

  • Acid Hydrolysis: The tissue-bound metabolites are released by acid hydrolysis.

  • Derivatization: The released 1-aminohydantoin is derivatized, often with 2-nitrobenzaldehyde, to create a more easily detectable compound.[9][10]

  • LC-MS/MS Analysis: The derivatized product is then quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Deuterated this compound would be an ideal internal standard for such LC-MS/MS assays due to its similar chemical behavior to the non-deuterated analyte but distinct mass.

Analytical_Workflow Analytical Workflow for 1-Aminohydantoin Detection Sample Biological Sample (e.g., tissue) Hydrolysis Acid Hydrolysis Sample->Hydrolysis Release of bound metabolites Derivatization Derivatization with 2-nitrobenzaldehyde Hydrolysis->Derivatization Extraction Liquid-Liquid or Solid-Phase Extraction Derivatization->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis

Caption: Workflow for the detection of 1-Aminohydantoin in biological samples.

Applications in Research and Drug Development

1-Aminohydantoin hydrochloride and its derivatives are valuable in several areas of research and development:

  • Pharmaceutical Intermediate: It serves as a building block in the synthesis of various pharmaceutical compounds.[11]

  • Metabolite Standard: As a major metabolite of nitrofurantoin, it is used as a reference standard in food safety and veterinary medicine to monitor for the illegal use of nitrofuran antibiotics in food-producing animals.[9]

  • Medicinal Chemistry: The hydantoin scaffold is a privileged structure in medicinal chemistry, and derivatives of 1-aminohydantoin have been investigated for a range of biological activities.[4]

The deuterated form, this compound, would be particularly useful in:

  • Pharmacokinetic Studies: To trace the metabolic fate of drugs containing the aminohydantoin moiety.

  • Quantitative Bioanalysis: As a stable isotope-labeled internal standard for mass spectrometry-based quantification.

Logical Relationships

The relationship between nitrofurantoin, its metabolite 1-aminohydantoin, and the analytical process can be visualized as follows:

Logical_Relationships Logical Relationships Nitrofurantoin Nitrofurantoin Metabolism Metabolism Nitrofurantoin->Metabolism in vivo 1_Aminohydantoin 1-Aminohydantoin (Metabolite) Metabolism->1_Aminohydantoin Tissue_Binding Binds to Tissue Proteins 1_Aminohydantoin->Tissue_Binding Analytical_Detection Analytical Detection (LC-MS/MS) Tissue_Binding->Analytical_Detection after hydrolysis and derivatization

Caption: Relationship between Nitrofurantoin, its metabolite, and detection.

Conclusion

While direct experimental data for this compound remains scarce, a comprehensive understanding of its properties and applications can be inferred from the extensive knowledge of its non-deuterated counterpart. The introduction of deuterium is expected to impart subtle but significant changes, particularly in its metabolic stability and analytical profile. This makes this compound a potentially valuable tool for researchers in drug metabolism, pharmacokinetics, and bioanalytical science. The information presented in this guide provides a solid foundation for its synthesis, analysis, and application in advanced research settings.

References

An In-depth Technical Guide to the Structure Elucidation of 1-Aminohydantoin-d2 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 1-Aminohydantoin-d2 hydrochloride. The focus is on the analytical techniques and experimental protocols used to confirm the molecular structure and the position of the deuterium labels. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction to 1-Aminohydantoin and its Deuterated Analog

1-Aminohydantoin is a heterocyclic organic compound belonging to the hydantoin family.[1] Hydantoins are a class of compounds with a five-membered ring containing two nitrogen atoms and two carbonyl groups.[1] They are of significant interest in medicinal chemistry due to their diverse biological activities, serving as anticonvulsants, antiarrhythmics, and antibacterial agents.[1] 1-Aminohydantoin, specifically, is a known metabolite of the nitrofuran antibiotic, nitrofurantoin.

Deuterium-labeled compounds, such as this compound, are valuable tools in pharmaceutical research. The replacement of hydrogen with its stable, non-radioactive isotope, deuterium, can alter the pharmacokinetic properties of a drug, often leading to a longer half-life due to the kinetic isotope effect. This makes deuterated analogs attractive for the development of new drug candidates with improved therapeutic profiles. The "-d2" designation indicates that two hydrogen atoms in the molecule have been replaced by deuterium. Based on commercially available standards, the deuteration in this compound is located at the C5 position of the hydantoin ring.

Structure Elucidation Workflow

The definitive identification and structural confirmation of this compound relies on a combination of modern analytical techniques. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The general workflow for its structure elucidation is outlined below.

StructureElucidation cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Structural Analysis cluster_confirmation Confirmation Synthesis Synthesis of 1-Aminohydantoin-d2 HCl Purification Purification Synthesis->Purification NMR NMR Spectroscopy (1H, 2H, 13C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR IR Spectroscopy Purification->IR Structure Structure Confirmed NMR->Structure MS->Structure IR->Structure

Caption: Workflow for the synthesis and structure elucidation of this compound.

Experimental Data and Interpretation

While specific, detailed experimental data for this compound is not widely available in public literature, this section outlines the expected data and its interpretation based on the known structure of the non-deuterated compound and general principles of isotopic labeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise location of the deuterium atoms.

Table 1: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)MultiplicityExpected Change from Non-deuterated Compound
¹H NMR~3.5-4.0SingletThe signal corresponding to the C5-H₂ protons will be absent or significantly reduced in intensity.
²H NMR~3.5-4.0SingletA signal will be present, confirming the presence and chemical environment of the deuterium atoms.
¹³C NMR~55.9Triplet (due to C-D coupling)The signal for the C5 carbon will be a triplet with a reduced intensity in the proton-decoupled spectrum due to coupling with deuterium.

Note: Predicted chemical shifts are based on the known spectrum of 1-aminohydantoin hydrochloride and general NMR principles.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition, thereby verifying the incorporation of two deuterium atoms.

Table 2: Predicted Mass Spectrometry Data

AnalyteFormulaCalculated Monoisotopic Mass (Da)
1-AminohydantoinC₃H₅N₃O₂115.0382
1-Aminohydantoin-d2C₃H₃D₂N₃O₂117.0507
1-Aminohydantoin hydrochlorideC₃H₆ClN₃O₂151.0149
This compoundC₃H₄D₂ClN₃O₂153.0274

The mass spectrum of this compound would show a molecular ion peak at an m/z value corresponding to the deuterated compound, which is approximately 2 Da higher than the non-deuterated analog.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of isotopically labeled compounds are often proprietary or published in specialized literature. The following are generalized protocols that would be adapted for the specific synthesis and characterization of this compound.

Synthesis of 5,5-dideuterio-1-aminohydantoin hydrochloride

A plausible synthetic route would involve the Urech hydantoin synthesis, a classic method for preparing hydantoins from amino acids.[1] To introduce the deuterium atoms at the C5 position, a deuterated starting material, such as glycine-d2, would be used.

General Protocol:

  • Esterification: Glycine-d2 is reacted with an alcohol (e.g., ethanol) in the presence of a strong acid catalyst (e.g., hydrogen chloride) to form the corresponding ethyl ester hydrochloride.

  • Ureido Formation: The ethyl ester hydrochloride of glycine-d2 is then treated with a cyanate source, such as potassium cyanate, to form the ureido derivative.

  • Cyclization: The ureido derivative is subsequently cyclized under acidic conditions (e.g., by heating with hydrochloric acid) to yield 5,5-dideuterio-1-aminohydantoin, which is then isolated as the hydrochloride salt.

Synthesis cluster_step1 Step 1: Esterification cluster_step2 Step 2: Ureido Formation cluster_step3 Step 3: Cyclization A Glycine-d2 C Ethyl Glycinate-d2 HCl A->C B Ethanol, HCl B->C E Ureido Intermediate C->E D Potassium Cyanate D->E G 1-Aminohydantoin-d2 HCl E->G F HCl, Heat F->G

Caption: Generalized synthetic pathway for this compound.

NMR Spectroscopic Analysis

Protocol for ¹H and ¹³C NMR:

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • ¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum. The absence or significant reduction of the signal at approximately 3.5-4.0 ppm, corresponding to the C5-H₂ protons, would indicate successful deuteration at this position.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. The C5 carbon signal, expected around 55.9 ppm, should appear as a triplet due to coupling with the two deuterium atoms.

Mass Spectrometric Analysis

Protocol for High-Resolution Mass Spectrometry (HRMS):

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol/water).

  • Infusion and Ionization: Infuse the sample solution into the mass spectrometer using an electrospray ionization (ESI) source in positive ion mode.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range. The spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ of 1-Aminohydantoin-d2, allowing for the confirmation of its elemental composition and isotopic enrichment.

Biological and Research Applications

Deuterated compounds like this compound are primarily used in pharmacokinetic studies to investigate the metabolic fate of the parent drug. The stronger C-D bond can slow down metabolism at the site of deuteration, which can be used to:

  • Improve Drug Efficacy: By reducing the rate of metabolic inactivation, the drug can have a longer duration of action.

  • Enhance Safety Profile: Slower metabolism can lead to lower peak concentrations of potentially toxic metabolites.

  • Simplify Dosing Regimens: A longer half-life may allow for less frequent dosing.

The use of this compound as an internal standard in quantitative bioanalytical assays is another important application. Its chromatographic behavior is nearly identical to the non-deuterated analyte, but it is easily distinguished by its higher mass in a mass spectrometer, making it an ideal standard for LC-MS based quantification of 1-aminohydantoin in biological matrices.

Conclusion

The structure elucidation of this compound is a critical step in its development and application in pharmaceutical research. Through a combination of synthesis using deuterated starting materials and rigorous analysis by NMR and mass spectrometry, its molecular structure and the specific location of the deuterium atoms can be unequivocally confirmed. This detailed characterization is essential for understanding its pharmacokinetic properties and for its use as a valuable tool in drug metabolism studies and bioanalysis.

References

Navigating the Sourcing of 1-Aminohydantoin-d2 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the acquisition of specific isotopically labeled compounds is a critical step in advancing their studies. This technical guide addresses the commercial availability of 1-Aminohydantoin-d2 hydrochloride, providing a detailed overview for its sourcing and, in its absence, a comprehensive profile of its non-deuterated analog, 1-Aminohydantoin hydrochloride.

Executive Summary

Direct commercial suppliers of this compound as a stock item were not identified through extensive searches. This indicates that the deuterated form is likely a specialized compound requiring custom synthesis. This guide, therefore, provides two key sections: a list of potential custom synthesis providers for this compound and an in-depth technical profile of the readily available non-deuterated form, 1-Aminohydantoin hydrochloride (CAS No: 2827-56-7), to serve as a foundational reference.

Custom Synthesis of this compound

Given that this compound is not a standard catalog product, researchers will need to engage with companies specializing in the custom synthesis of isotopically labeled compounds. These companies possess the expertise in deuterium labeling to produce the desired molecule.

Potential Custom Synthesis Providers:

  • MedChemExpress (MCE): Offers custom synthesis of stable isotope-labeled compounds, including those with Deuterium (2H, D).[1]

  • ResolveMass Laboratories Inc.: Specializes in the custom synthesis of deuterated chemicals for various research applications.[2]

  • Alfa Chemistry: Provides custom synthesis of deuterated compounds, catering to the demands of drug discovery and development.[3]

  • Pharmaffiliates: Offers custom synthesis of deuterated compounds for NMR studies, drug metabolism, and bioanalysis.[4]

The general workflow for custom synthesis involves initial consultation and a feasibility study, followed by synthetic route design, pilot-scale production, and analytical verification to ensure purity and isotopic enrichment.[2]

Technical Profile: 1-Aminohydantoin Hydrochloride (CAS No: 2827-56-7)

As a primary reference for researchers, this section details the properties, suppliers, and applications of the non-deuterated analog, 1-Aminohydantoin hydrochloride.

Chemical and Physical Properties
PropertyValueSource(s)
CAS Number 2827-56-7[5]
Molecular Formula C3H5N3O2・HCl[5]
Molecular Weight 151.55 g/mol [5][6]
Alternate Names 1-aminoimidazolidine-2,4-dione hydrochloride[5]
Appearance White to off-white crystalline powder[7]
Purity ≥98%[5]
Melting Point 201-205 °C
Solubility Soluble in water[7]
Commercial Suppliers

A number of chemical suppliers offer 1-Aminohydantoin hydrochloride. The following table summarizes some of these suppliers. Researchers are advised to contact the suppliers directly for current pricing and availability.

SupplierPurityAvailable Quantities
Sigma-Aldrich 98%25 g
Santa Cruz Biotechnology ≥98%Contact for details
Thermo Scientific Chemicals 98%5 g
MedChemExpress >98%Contact for details
Selleck Chemicals 98%Contact for details
Biosynth Contact for detailsContact for details
Chem-Impex ≥ 98%Contact for details
Synthesis of 1-Aminohydantoin Hydrochloride

The synthesis of 1-Aminohydantoin and its derivatives has been described in the scientific literature. One common method involves the condensation of semicarbazones with ethyl monochloroacetate in the presence of a sodium alkoxide in dry ethanol.[8] Another patented method describes its preparation from 2-semicarbazidoacetic acid.[9] These synthetic routes can potentially be adapted for the introduction of deuterium labels by using deuterated starting materials.

Biological Significance and Applications

1-Aminohydantoin is a major metabolite of the antibiotic nitrofurantoin and is used as a marker for determining the residue of this veterinary drug in animal tissues such as meat and milk.[10] Its detection often involves release from tissue proteins under acidic conditions, followed by derivatization.[10]

Beyond its role as a metabolite, 1-Aminohydantoin hydrochloride serves as a versatile intermediate in the synthesis of various pharmaceuticals.[6][11] It is a key building block in medicinal chemistry for developing compounds with potential antimicrobial and antitumor properties.[7]

Experimental Protocols and Visualizations

Experimental Workflow: Detection of 1-Aminohydantoin in Tissue Samples

The following diagram illustrates a typical workflow for the detection of 1-Aminohydantoin (AHD), the metabolite of nitrofurantoin, in animal tissue samples. This process is crucial for food safety monitoring.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue Tissue Homogenization Acid Acid Hydrolysis (Release of protein-bound AHD) Tissue->Acid Deriv Derivatization with 2-nitrobenzaldehyde Acid->Deriv Extract Liquid-Liquid Extraction Deriv->Extract LCMS LC-MS/MS Analysis Extract->LCMS Sample Injection Quant Quantification LCMS->Quant

Detection workflow for 1-Aminohydantoin in tissues.

This workflow highlights the key steps from sample preparation to final analysis. The initial acid hydrolysis is critical to release the protein-bound 1-Aminohydantoin, which is then derivatized to enhance its detectability by LC-MS/MS.[10]

Signaling Pathway Involvement

Currently, there is limited direct evidence of 1-Aminohydantoin hydrochloride being involved in specific signaling pathways beyond its role as a metabolite of nitrofurantoin. Research has shown that it may be associated with inhibiting oxidative DNA damage.[6] Further investigation is required to elucidate any direct interactions with cellular signaling cascades.

This technical guide provides a starting point for researchers interested in utilizing this compound. While direct commercial availability is limited, custom synthesis remains a viable option. The detailed information on the non-deuterated analog serves as a valuable resource for planning and executing research in drug development and analytical chemistry.

References

Stability of 1-Aminohydantoin-d2 Hydrochloride in Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 1-Aminohydantoin-d2 hydrochloride in solution. Due to the limited availability of data on the deuterated form, this document primarily relies on forced degradation studies conducted on 1-Aminohydantoin hydrochloride (AHH) and general principles of hydantoin chemistry. The inclusion of deuterium at the C5 position is expected to have a minimal impact on the primary degradation pathways, which are anticipated to involve the hydantoin ring structure rather than the C-D bonds.

Executive Summary

1-Aminohydantoin hydrochloride, a metabolite of the antibiotic nitrofurantoin, is known to be unstable in solution, particularly under acidic and basic conditions. Forced degradation studies have shown that hydrolysis is the primary degradation pathway, leading to the formation of 2-semicarbazidoacetic acid (SAA). The stability of 1-Aminohydantoin hydrochloride is significantly influenced by pH, temperature, and the presence of oxidizing agents. This guide summarizes the available stability data, outlines potential degradation pathways, and provides detailed experimental protocols for stability assessment.

Data Presentation: Stability of 1-Aminohydantoin Hydrochloride

While specific quantitative stability data for this compound is not publicly available, the following table summarizes the qualitative and semi-quantitative findings from a forced degradation study on the non-deuterated analogue, 1-Aminohydantoin hydrochloride (AHH)[1][2]. These conditions and outcomes provide a strong indication of the expected stability profile of the deuterated compound.

Stress ConditionReagents and ConditionsObserved DegradationPrimary Degradation Product(s)
Acid Hydrolysis 0.1 M HCl, 80°C, 24hSignificant Degradation2-semicarbazidoacetic acid (SAA)
Base Hydrolysis 0.1 M NaOH, 25°C, 1hSignificant Degradation2-semicarbazidoacetic acid (SAA)
Oxidation 3% H₂O₂, 25°C, 24hMethod Inappropriate for Accurate AssessmentNot Determined
Thermal (Solution) Water, 80°C, 48hModerate Degradation2-semicarbazidoacetic acid (SAA)
Thermal (Solid) 80°C, 48hMinor DegradationNot Reported
Photostability (Solution) UV light (254 nm), 24hMinor DegradationNot Reported
Photostability (Solid) UV light (254 nm), 24hStableNot Applicable
High Humidity 90% RH, 25°C, 7 daysStableNot Applicable

Note: The information in this table is based on a forced degradation study of the non-deuterated 1-Aminohydantoin hydrochloride[1][2].

Signaling Pathways and Degradation Mechanisms

The primary degradation pathway for 1-Aminohydantoin hydrochloride in aqueous solution is hydrolysis of the hydantoin ring. This process is catalyzed by both acid and base.

Hydrolytic Degradation Pathway

The proposed mechanism for acid and base-catalyzed hydrolysis of the hydantoin ring leads to the formation of 2-semicarbazidoacetic acid.

G Figure 1. Proposed Hydrolytic Degradation Pathway A 1-Aminohydantoin B Hydantoic Acid Intermediate A->B H+ or OH- (Ring Opening) C 2-Semicarbazidoacetic Acid (SAA) B->C Rearrangement

Caption: Proposed hydrolytic degradation of 1-Aminohydantoin.

Experimental Protocols

The following are detailed methodologies for key experiments related to the stability testing of this compound. These protocols are based on established practices for forced degradation studies and the available literature on 1-Aminohydantoin hydrochloride[1][2].

Stability-Indicating HPLC Method

A robust stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.

G Figure 2. Workflow for Stability-Indicating HPLC Method Development cluster_0 Method Development cluster_1 Method Validation A Select Column and Mobile Phase B Optimize Gradient, Flow Rate, Temperature A->B C Analyze Stressed Samples B->C D Specificity C->D E Linearity & Range D->E F Accuracy & Precision E->F G LOD & LOQ F->G H Robustness G->H

Caption: Workflow for HPLC method development and validation.

Protocol:

  • Instrumentation: HPLC with a UV detector or a mass spectrometer.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 1.0 mL/min.

  • Detection: 210 nm or by mass spectrometry.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve this compound in the appropriate solvent (e.g., water, methanol) to a concentration of 1 mg/mL.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and pathways.

G Figure 3. Logic Diagram for Forced Degradation Studies cluster_conditions Stress Conditions A 1-Aminohydantoin-d2 Hydrochloride Sample B Acid Hydrolysis (e.g., 0.1M HCl, 80°C) A->B C Base Hydrolysis (e.g., 0.1M NaOH, 25°C) A->C D Oxidation (e.g., 3% H2O2, 25°C) A->D E Thermal (e.g., 80°C) A->E F Photolytic (e.g., UV light) A->F G Analyze by Stability-Indicating Method B->G C->G D->G E->G F->G H Identify Degradants (e.g., by MS, NMR) G->H I Quantify Degradation G->I

Caption: Logical flow of forced degradation experiments.

Protocols:

  • Acid Hydrolysis:

    • Dissolve 10 mg of this compound in 10 mL of 0.1 M HCl.

    • Incubate the solution at 80°C for 24 hours.

    • Cool, neutralize with 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Dissolve 10 mg of this compound in 10 mL of 0.1 M NaOH.

    • Keep the solution at room temperature (25°C) for 1 hour.

    • Neutralize with 0.1 M HCl and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Dissolve 10 mg of this compound in 10 mL of 3% hydrogen peroxide.

    • Store the solution at room temperature for 24 hours, protected from light.

    • Dilute for HPLC analysis.

  • Thermal Degradation:

    • For solution stability, dissolve 10 mg of the compound in 10 mL of purified water and heat at 80°C for 48 hours.

    • For solid-state stability, place the powdered compound in an oven at 80°C for 48 hours.

    • Prepare solutions of the stressed samples for HPLC analysis.

  • Photostability:

    • Expose the solid compound and a 1 mg/mL aqueous solution to UV light (e.g., 254 nm) for 24 hours.

    • Keep control samples in the dark.

    • Prepare the samples for HPLC analysis.

Conclusion

This compound is expected to exhibit limited stability in solution, particularly when exposed to acidic or basic conditions, leading to hydrolytic degradation. It is more stable in the solid state and under exposure to light and moderate heat. For solution-based applications, it is recommended to use freshly prepared solutions and to control the pH to be near neutral. For long-term storage, keeping the compound in its solid hydrochloride salt form at low temperatures (-20°C or -80°C) is advisable[3]. Further studies are warranted to quantify the degradation kinetics of the deuterated compound and to fully elucidate the structure of all potential degradation products.

References

Isotopic Labeling of 1-Aminohydantoin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-Aminohydantoin, a heterocyclic compound, and its derivatives are of significant interest to researchers in drug development and metabolic studies. As a key metabolite of the antibiotic nitrofurantoin, understanding its formation and fate within biological systems is crucial.[1][2] Isotopic labeling of 1-Aminohydantoin with stable isotopes such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) provides a powerful tool for elucidating metabolic pathways, quantifying drug metabolites, and serving as internal standards for mass spectrometry-based analyses. This technical guide provides an in-depth overview of the synthesis, applications, and relevant experimental workflows for isotopically labeled 1-Aminohydantoin.

Commercially Available Isotopically Labeled 1-Aminohydantoin

Several isotopologues of 1-Aminohydantoin are commercially available, offering researchers access to high-purity labeled compounds for various applications. These standards are essential for quantitative studies, such as isotope dilution mass spectrometry.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Isotopic Purity
1-Amino Hydantoin-¹³C₃957509-31-8(¹³C)₃H₅N₃O₂118.07Not specified
1-Aminohydantoin hydrochloride-(2-¹³C,¹⁵N₃)Not availableC₂¹³CH₅¹⁵N₃O₂·HClNot availableNot specified

Synthesis of Isotopically Labeled 1-Aminohydantoin

While detailed experimental protocols for the synthesis of isotopically labeled 1-Aminohydantoin are not widely published in open literature, a general synthetic approach can be inferred from established methods for the unlabeled compound and general principles of isotopic labeling. The synthesis typically involves the cyclization of a semicarbazone derivative. To introduce isotopic labels, one would start with commercially available labeled precursors.

A potential synthetic route involves the reaction of a labeled semicarbazone with an acetate derivative. For instance, the synthesis of 1-Aminohydantoin Hydrochloride-(2-¹³C,¹⁵N₃) would likely involve precursors where the carbon at the 2-position and the three nitrogen atoms are isotopically enriched.[3]

A general, non-isotopic synthesis for 1-Aminohydantoin derivatives involves the condensation of semicarbazones with ethyl monochloroacetate in the presence of a sodium alkoxide in dry ethanol.[4]

General Experimental Protocol (Hypothetical for Labeled Synthesis)

The following protocol is a generalized representation and would require optimization for specific isotopically labeled precursors.

Step 1: Formation of Labeled Semicarbazidoacetic Acid Derivative A labeled precursor, such as [¹³C, ¹⁵N]-semicarbazide, would be reacted with a suitable two-carbon synthon, like chloroacetic acid, to form a labeled semicarbazidoacetic acid derivative.

Step 2: Cyclization to form Labeled 1-Aminohydantoin The labeled semicarbazidoacetic acid derivative is then cyclized, typically under acidic conditions, to yield the isotopically labeled 1-Aminohydantoin ring structure. The product would then be purified using standard techniques such as recrystallization or chromatography.

Applications in Research

Isotopically labeled 1-Aminohydantoin serves as a critical tool in various research areas:

  • Metabolic Studies: As a major metabolite of the antibiotic nitrofurantoin, labeled 1-Aminohydantoin is used to trace the metabolic fate of the parent drug.[1][2] This includes studying its formation, distribution, and excretion.

  • Pharmacokinetic (PK) Studies: Labeled 1-Aminohydantoin can be used as an internal standard in mass spectrometry-based bioanalytical methods to accurately quantify the levels of unlabeled 1-Aminohydantoin in biological matrices such as plasma, urine, and tissues.

  • Drug Development: Understanding the metabolic profile of a drug candidate is a critical aspect of drug development. The use of labeled metabolites like 1-Aminohydantoin aids in constructing a comprehensive metabolic map.

  • Analytical Standards: Isotopically labeled compounds are the gold standard for quantitative analysis using isotope dilution mass spectrometry, providing high accuracy and precision.

Experimental Workflow: Quantifying 1-Aminohydantoin in Biological Samples

The following workflow outlines a typical experimental process for quantifying 1-Aminohydantoin in a biological sample using an isotopically labeled internal standard.

experimental_workflow sample_prep Sample Preparation (e.g., Plasma, Urine) add_is Addition of Isotopically Labeled 1-Aminohydantoin (Internal Standard) sample_prep->add_is extraction Extraction of Analytes add_is->extraction lcms_analysis LC-MS/MS Analysis extraction->lcms_analysis data_processing Data Processing (Quantification) lcms_analysis->data_processing results Results (Concentration of 1-Aminohydantoin) data_processing->results

Caption: A typical workflow for the quantification of 1-Aminohydantoin.

Signaling Pathway: Metabolism of Nitrofurantoin to 1-Aminohydantoin

1-Aminohydantoin is a significant metabolite of the antibiotic nitrofurantoin. The metabolic conversion is a reductive process that can be carried out by both bacterial and mammalian enzyme systems.

In bacteria, nitroreductases (NfsA and NfsB) catalyze the reduction of the nitro group of nitrofurantoin.[5] This process generates highly reactive intermediates, including nitro-anion-free radicals and hydroxylamine, which are responsible for the drug's antibacterial activity.[5] These intermediates can then undergo further reactions to form 1-Aminohydantoin.

In humans, the metabolism can be mediated by cytochrome P450 reductase.[6] The one-electron reduction of nitrofurantoin by this enzyme also generates a nitro radical anion.[3] This radical can then be further reduced and rearranged to form 1-Aminohydantoin.

nitrofurantoin_metabolism nitrofurantoin Nitrofurantoin reactive_intermediates Reactive Intermediates (Nitro Radical Anion, etc.) nitrofurantoin->reactive_intermediates Reduction aminohydantoin 1-Aminohydantoin reactive_intermediates->aminohydantoin Further Reactions bacterial_enzymes Bacterial Nitroreductases (NfsA, NfsB) bacterial_enzymes->reactive_intermediates mammalian_enzymes Cytochrome P450 Reductase mammalian_enzymes->reactive_intermediates

Caption: The metabolic pathway of Nitrofurantoin to 1-Aminohydantoin.

References

Methodological & Application

Application Notes: Quantitative Analysis of 1-Aminohydantoin in Shrimp Tissue using 1-Aminohydantoin-d2 hydrochloride as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-Aminohydantoin (AHD) is the primary tissue-bound metabolite of the nitrofuran antibiotic nitrofurantoin. Due to concerns over the carcinogenic potential of nitrofuran residues, their use in food-producing animals has been banned in many jurisdictions, including the European Union.[1] Regulatory monitoring for nitrofuran abuse relies on the detection of their stable metabolites in edible tissues.[1][2] This document outlines a detailed protocol for the quantitative analysis of AHD in shrimp tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with 1-Aminohydantoin-d2 hydrochloride (AHD-d2) as an internal standard for accurate quantification.

The use of a stable isotope-labeled internal standard like AHD-d2 is crucial for reliable quantification in complex matrices such as shrimp tissue.[3] It effectively compensates for variations in sample preparation, extraction efficiency, and matrix effects during LC-MS/MS analysis, ensuring high accuracy and precision.[4] The general workflow involves the acid-catalyzed release of AHD from tissue proteins, simultaneous derivatization with 2-nitrobenzaldehyde (2-NBA) to form the more stable and chromatographically favorable NP-AHD, followed by liquid-liquid extraction and LC-MS/MS detection.[5][6]

Analytical Workflow Overview

The overall analytical process for the quantification of 1-Aminohydantoin (AHD) is depicted below. The workflow begins with the preparation of the shrimp tissue sample and concludes with the final data analysis, incorporating an internal standard for accurate quantification.

G cluster_prep Sample & Standard Preparation cluster_reaction Hydrolysis & Derivatization cluster_extraction Extraction & Clean-up cluster_analysis Analysis sample_homogenization 1. Sample Homogenization (Shrimp Tissue + Dry Ice) weighing 2. Weigh 2g of Homogenized Sample sample_homogenization->weighing add_is 3. Spike with AHD-d2 Internal Standard weighing->add_is add_reagents 4. Add 0.125 M HCl and 2-NBA Solution add_is->add_reagents vortex_initial 5. Vortex Mix add_reagents->vortex_initial incubation 6. Incubate Overnight (16h) at 37°C vortex_initial->incubation cooling 7. Cool to Room Temperature incubation->cooling neutralization 8. Adjust pH to ~7.3 cooling->neutralization centrifugation1 9. Centrifuge neutralization->centrifugation1 l_l_extraction 10. Liquid-Liquid Extraction with Ethyl Acetate centrifugation1->l_l_extraction evaporation 11. Evaporate to Dryness l_l_extraction->evaporation reconstitution 12. Reconstitute in Mobile Phase evaporation->reconstitution filtration 13. Filter into Autosampler Vial reconstitution->filtration lcmsms 14. LC-MS/MS Analysis (MRM Mode) filtration->lcmsms data_processing 15. Data Processing & Quantification lcmsms->data_processing

Caption: Analytical workflow for AHD quantification.

Experimental Protocols

Materials and Reagents
  • 1-Aminohydantoin hydrochloride (AHD) analytical standard

  • This compound (AHD-d2) internal standard

  • 2-Nitrobenzaldehyde (2-NBA)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Potassium phosphate monobasic (KH₂PO₄)

  • Ethyl acetate (HPLC grade)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium formate

  • Deionized water

  • Homogenized, blank shrimp tissue for matrix-matched calibration

Preparation of Standard and Reagent Solutions
  • AHD and AHD-d2 Stock Solutions (1 mg/mL): Accurately weigh and dissolve the respective standards in methanol to achieve a final concentration of 1 mg/mL. Store at -20°C.

  • Intermediate Standard Solutions (10 µg/mL): Dilute the stock solutions with methanol to prepare intermediate standards of 10 µg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions for the calibration curve by diluting the intermediate solutions with the mobile phase.

  • AHD-d2 Spiking Solution (e.g., 0.1 µg/mL): Dilute the AHD-d2 intermediate solution with water to the desired concentration for spiking into samples.

  • 0.125 M HCl: Prepare by diluting concentrated HCl with deionized water.

  • 50 mM 2-NBA Solution: Dissolve an appropriate amount of 2-NBA in methanol. This solution should be prepared fresh.[7]

  • 1.0 M KH₂PO₄ Solution: Dissolve potassium phosphate monobasic in deionized water.

  • 0.8 M NaOH Solution: Dissolve sodium hydroxide in deionized water.

Sample Preparation Protocol

This protocol is adapted from established methods for nitrofuran metabolite analysis in shrimp.[5][7]

  • Homogenization: If not already homogenized, grind shrimp tissue with dry ice until a fine powder is obtained. Allow the dry ice to fully sublimate before proceeding.[7]

  • Weighing: Accurately weigh 2.0 ± 0.1 g of the homogenized shrimp sample into a 50 mL polypropylene centrifuge tube.[5]

  • Internal Standard Spiking: Add a known volume (e.g., 50 µL) of the AHD-d2 working solution to each sample, vortex to mix.

  • Hydrolysis and Derivatization:

    • Add 10 mL of 0.125 M HCl to the tube.[5][7]

    • Add 400 µL of 50 mM 2-NBA solution in methanol.[5][7]

    • Cap the tube and vortex-mix for approximately 15 seconds.[5]

    • Place the tubes in a shaking water bath and incubate at 37°C for 16 hours (overnight).[5][7]

  • Neutralization:

    • Cool the samples to room temperature.[5]

    • Add 1 mL of 1.0 M KH₂PO₄ and 1 mL of 0.8 M NaOH.[7]

    • Vortex-mix and check the pH, adjusting to 7.3 ± 0.2 with dilute HCl or NaOH as needed.[5]

  • Liquid-Liquid Extraction:

    • Add approximately 1.5 g of NaCl and 12-15 mL of ethyl acetate to the tube.[7]

    • Cap and vortex-mix vigorously for 1 minute.

    • Centrifuge at 3,500 rpm for 10 minutes at 4°C.[7]

    • Carefully transfer the upper ethyl acetate layer to a clean tube.

    • Repeat the extraction step with another portion of ethyl acetate and combine the extracts.

  • Evaporation and Reconstitution:

    • Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at 40°C.[5]

    • Reconstitute the dried residue in 1 mL of the initial mobile phase (e.g., 90:10 Water:Methanol with 5 mM ammonium formate).[8]

    • Vortex to dissolve the residue.

  • Final Filtration: Filter the reconstituted solution through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[5]

LC-MS/MS Analysis Parameters

The following parameters provide a typical setup for the analysis of derivatized AHD. Optimization may be required based on the specific instrumentation used.

Liquid Chromatography (LC) Parameters
ParameterRecommended Setting
Column Phenyl-Hexyl, 2.1 x 50 mm, 1.8 µm[8] or C18 equivalent
Mobile Phase A 5 mM Ammonium Formate in Water:Methanol (90:10, v/v)[8]
Mobile Phase B 5 mM Ammonium Formate in Water:Methanol (10:90, v/v)[8]
Flow Rate 0.6 mL/min[8]
Column Temperature 40°C[8]
Injection Volume 10 µL
Gradient Program 0-1 min, 5% B; 1-5 min, 5-40% B; 5-6.8 min, 40-50% B; 6.8-8 min, 50% B; 8-9.5 min, 50-100% B; 9.5-11 min, re-equilibrate at 5% B. (Adapted from[8])
Mass Spectrometry (MS) Parameters

The analysis is performed in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

Analyte (Derivatized)Internal Standard (Derivatized)Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
NP-AHD 249.1134.1 (Quantifier)Optimize
249.1232.1 (Qualifier)Optimize
NP-AHD-d2 251.1134.1 (Quantifier)Optimize
251.1234.1 (Qualifier)Optimize

Note: The precursor ion for NP-AHD-d2 is +2 Da compared to NP-AHD due to the two deuterium atoms. Product ions may be identical or shifted depending on the fragmentation pattern. Collision energies must be optimized for the specific mass spectrometer being used.

Data Presentation and Validation

A calibration curve should be prepared using matrix-matched standards (spiking blank shrimp extract with known concentrations of AHD and a constant concentration of AHD-d2). The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration.

Method Performance Characteristics

The performance of this method is evaluated based on established validation guidelines. Typical performance characteristics are summarized below.

ParameterTypical ValueReference
Linearity Range 0.25 - 2.0 µg/kg[9]
Mean Recovery 88 - 110%[10]
Repeatability (RSDr) < 15%[9]
Within-Lab Reproducibility (RSDwr) < 17%[9]
Decision Limit (CCα) 0.12 - 0.36 µg/kg[6][10]
Detection Capability (CCβ) 0.21 - 0.61 µg/kg[6][10]

These values demonstrate that the method is sensitive and robust for the confirmation and quantification of AHD residues in shrimp, meeting the performance criteria required by regulatory bodies.[8][10]

Logical Relationships in Quantification

The core of the quantitative method relies on the relationship between the analyte and its isotope-labeled internal standard. This relationship ensures that variations during the analytical process are corrected, leading to an accurate final concentration.

G cluster_sample In Sample cluster_process Analytical Process cluster_response Instrument Response cluster_calc Calculation AHD AHD (Analyte) Unknown Amount (X) Process Sample Prep & LC-MS/MS (Introduces Variation V) AHD->Process AHD_d2 AHD-d2 (Internal Std) Known Amount Added (Y) AHD_d2->Process AHD_Resp AHD Peak Area (Affected by V) Process->AHD_Resp AHD_d2_Resp AHD-d2 Peak Area (Affected by V) Process->AHD_d2_Resp Ratio Calculate Response Ratio (AHD Area / AHD-d2 Area) (Variation V is Cancelled Out) AHD_Resp->Ratio AHD_d2_Resp->Ratio Cal_Curve Compare Ratio to Calibration Curve Ratio->Cal_Curve Final_Conc Determine Final Concentration of AHD Cal_Curve->Final_Conc

References

Application Note: High-Sensitivity LC-MS/MS Analysis of 1-Aminohydantoin Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 1-aminohydantoin (AHD) in biological matrices. To ensure the highest degree of accuracy and precision, this method employs a stable isotope-labeled internal standard, deuterated 1-aminohydantoin (AHD-d2). The protocol includes a derivatization step with 2-nitrobenzaldehyde (NBA) to enhance the chromatographic retention and mass spectrometric response of AHD. This method is particularly suited for applications in drug metabolism studies, food safety testing, and clinical research where reliable quantification of AHD is critical.

Introduction

1-Aminohydantoin is a key metabolite of the nitrofuran antibiotic nitrofurantoin.[1] Due to concerns over the potential carcinogenicity of nitrofuran residues, their use in food-producing animals has been banned in many countries. Consequently, sensitive and specific analytical methods are required to monitor for the presence of their metabolites in various food products and biological samples. 1-aminohydantoin is known to covalently bind to tissue proteins and can be released under acidic conditions for analysis.[1] LC-MS/MS has emerged as the preferred technique for the determination of nitrofuran metabolites due to its high sensitivity, selectivity, and accuracy.[2] The use of a deuterated internal standard is crucial for compensating for matrix effects and variations during sample preparation and analysis, leading to more reliable quantitative results.[3] This application note provides a comprehensive protocol for the analysis of 1-aminohydantoin, including sample preparation, derivatization, LC-MS/MS conditions, and method validation parameters.

Experimental Protocols

Materials and Reagents
  • 1-Aminohydantoin (AHD) hydrochloride analytical standard

  • 1-Aminohydantoin-d2 (AHD-d2) hydrochloride internal standard

  • 2-Nitrobenzaldehyde (NBA)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Phosphate buffer

  • Ethyl acetate

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

Sample Preparation
  • Homogenization: Homogenize 1 gram of the tissue sample with 5 mL of ultrapure water.

  • Addition of Internal Standard: Spike the homogenate with the AHD-d2 internal standard solution to a final concentration of 10 ng/mL.

  • Hydrolysis and Derivatization: Add 5 mL of 0.2 M HCl and 50 µL of 0.1 M 2-nitrobenzaldehyde (in DMSO) to the sample. Incubate the mixture overnight (approximately 16 hours) at 37°C to release the protein-bound AHD and facilitate derivatization to form NP-AHD.

  • Neutralization: After incubation, allow the sample to cool to room temperature. Adjust the pH to between 6.3 and 7.0 by adding 500 µL of 2 M NaOH and 1 mL of 0.5 M phosphate buffer.

  • Liquid-Liquid Extraction (LLE): Perform a two-step liquid-liquid extraction with 4 mL of ethyl acetate each time. Vigorously mix the sample and centrifuge to separate the layers.

  • Evaporation and Reconstitution: Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 300 µL of the initial mobile phase.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 8 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Column Temperature 40°C

Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 550°C
IonSpray Voltage 5500 V
Collision Gas Nitrogen

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
NP-AHD (Quantifier) 249.1134.125
NP-AHD (Qualifier) 249.1203.115
NP-AHD-d2 (Internal Standard) 251.1134.125

Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.

Data Presentation

The following table summarizes the quantitative performance of this method based on validation studies.

Parameter1-Aminohydantoin (AHD)
Linearity Range 0.5 - 50 ng/mL
Correlation Coefficient (r²) >0.999
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL
Recovery 92.8% - 101.3%[2]
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 10%
Repeatability 1.5% - 3.8%[2]
Reproducibility 2.2% - 4.8%[2]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Tissue Sample Homogenization Homogenization Sample->Homogenization Spiking Internal Standard Spiking (AHD-d2) Homogenization->Spiking Hydrolysis Acid Hydrolysis & Derivatization (NBA) Spiking->Hydrolysis Neutralization Neutralization Hydrolysis->Neutralization LLE Liquid-Liquid Extraction Neutralization->LLE Evaporation Evaporation & Reconstitution LLE->Evaporation LC_Separation LC Separation Evaporation->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for LC-MS/MS analysis of 1-aminohydantoin.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of 1-aminohydantoin in biological matrices. The incorporation of a deuterated internal standard and a derivatization step ensures high accuracy, precision, and robustness of the analysis. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of nitrofuran metabolites.

References

Application Note: Quantitative Analysis of 1-Aminohydantoin in Food Matrices using Isotope Dilution LC-MS/MS with 1-Aminohydantoin-d2 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nitrofurantoin is a broad-spectrum nitrofuran antibiotic, the use of which has been prohibited in food-producing animals in many jurisdictions due to concerns over the carcinogenicity of its residues. Following administration, nitrofurantoin is rapidly metabolized, and its residues become covalently bound to tissue macromolecules. These bound residues can be released through acid hydrolysis as 1-aminohydantoin (AHD). Consequently, AHD serves as a crucial marker residue for monitoring the illegal use of nitrofurantoin in food products of animal origin.

This application note details a robust and sensitive method for the quantitative determination of AHD in various food matrices. The protocol employs 1-Aminohydantoin-d2 hydrochloride as an internal standard in an isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow. The use of a stable isotope-labeled internal standard is critical for accurate quantification as it effectively compensates for matrix effects, variations in extraction recovery, and instrument response, ensuring high-quality data for regulatory compliance and food safety monitoring.[1]

Principle of the Method

The analytical procedure involves the release of protein-bound AHD from the food matrix through acidic hydrolysis. Simultaneously, the released AHD and the added 1-Aminohydantoin-d2 internal standard are derivatized with 2-nitrobenzaldehyde (2-NBA) to form stable, less polar derivatives (NP-AHD and NP-AHD-d2) that are amenable to chromatographic separation and mass spectrometric detection. After derivatization, the sample is neutralized and subjected to a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) cleanup step. The final extract is then analyzed by LC-MS/MS operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) to ensure selectivity and sensitivity. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a similar manner.

Experimental Protocol

1. Reagents and Materials

  • 1-Aminohydantoin hydrochloride (AHD) analytical standard

  • This compound (AHD-d2) internal standard

  • 2-Nitrobenzaldehyde (2-NBA)

  • Hydrochloric acid (HCl), analytical grade

  • Dipotassium hydrogen phosphate (K2HPO4)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate, HPLC grade

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Dimethyl sulfoxide (DMSO)

  • Solid Phase Extraction (SPE) cartridges (e.g., polymeric reversed-phase)

2. Standard Solution Preparation

  • AHD Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of AHD hydrochloride in methanol. Store at -20°C.

  • AHD-d2 Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of AHD-d2 hydrochloride in methanol. Store at -20°C.[2]

  • AHD Working Standard Solutions (1.0 - 100.0 µg/L): Prepare a series of working standard solutions by serially diluting the AHD stock solution with acetonitrile.[3]

  • AHD-d2 Working Internal Standard (IS) Solution (200 µg/L): Dilute the AHD-d2 stock solution with acetonitrile to achieve a final concentration of 200 µg/L.[3]

  • 2-NBA Derivatizing Solution (50 mM): Dissolve an appropriate amount of 2-NBA in DMSO to prepare a 50 mM solution. This solution should be prepared fresh daily.[3]

3. Sample Preparation

  • Homogenization: Homogenize the food sample (e.g., meat, fish, shrimp) to a uniform consistency.

  • Weighing: Accurately weigh 1.0 g (± 0.1 g) of the homogenized sample into a 50 mL polypropylene centrifuge tube.[3]

  • Internal Standard Spiking: Add 200 µL of the 200 µg/L AHD-d2 working IS solution to each sample, blank, and calibration standard.[3]

  • Hydrolysis and Derivatization:

    • Add 10 mL of 0.125 M HCl to the tube.

    • Add 200 µL of the 50 mM 2-NBA solution.

    • Vortex the tube for 30 seconds.

    • Incubate in a shaking water bath at 37°C for 16 hours (overnight).[3]

  • Neutralization:

    • Cool the sample to room temperature.

    • Add 1 mL of 0.1 M K2HPO4.

    • Adjust the pH to 7.0 ± 0.2 with 1 M NaOH.[3]

  • Extraction:

    • Add 5 mL of ethyl acetate to the tube.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the upper ethyl acetate layer to a clean tube.

    • Repeat the extraction step with another 5 mL of ethyl acetate and combine the extracts.

  • Evaporation and Reconstitution:

    • Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 50:50 methanol:water).

    • Vortex and filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol (1:1, v/v).[3]

    • Gradient: A suitable gradient to separate the NP-AHD from matrix components.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray Ionization (ESI), Positive Mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor at least two transitions for NP-AHD and one for NP-AHD-d2. The specific m/z values will depend on the derivatized molecule and should be optimized in-house.

5. Data Analysis and Quantification

  • Identify the peaks for NP-AHD and NP-AHD-d2 based on their retention times and MRM transitions.

  • Calculate the peak area ratio of NP-AHD to NP-AHD-d2 for each sample and standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the AHD working standards.

  • Determine the concentration of AHD in the samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

Table 1: Quantitative Performance Data for the Analysis of 1-Aminohydantoin (AHD)

ParameterResultFood MatrixReference
Linearity (r²) > 0.999Soft-Shell Turtle Powder[3]
Limit of Detection (LOD) 0.05 µg/kgNot Specified[1]
Limit of Quantification (LOQ) 0.1 µg/kgMeat[4]
Recovery 82.2% - 108.1%Soft-Shell Turtle Powder[3]
Repeatability (RSDr) 1.5% - 3.8%Soft-Shell Turtle Powder[3]
Within-Lab Reproducibility (RSDR) 2.2% - 4.8%Soft-Shell Turtle Powder[3]
Decision Limit (CCα) 0.11 - 0.21 µg/kgChicken Meat[1]
Detection Capability (CCβ) 0.19 - 0.36 µg/kgChicken Meat[1]

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Homogenized Food Sample (1g) spike Spike with AHD-d2 Internal Standard sample->spike hydrolysis Acidic Hydrolysis & Derivatization with 2-NBA spike->hydrolysis neutralize Neutralization (pH 7.0) hydrolysis->neutralize extract Liquid-Liquid Extraction (Ethyl Acetate) neutralize->extract evaporate Evaporation & Reconstitution extract->evaporate lcms LC-MS/MS Analysis (ESI+, MRM) evaporate->lcms Inject data Data Processing & Quantification lcms->data

References

Application Note: High-Throughput Analysis of 1-Aminohydantoin (AHD) in Animal Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Aminohydantoin (AHD) is the primary tissue-bound metabolite of the nitrofuran antibiotic, nitrofurantoin. Due to concerns over the potential carcinogenic effects of nitrofuran residues, their use in food-producing animals is banned in many countries, including the European Union and the United States.[1][2] Regulatory bodies mandate the monitoring of nitrofuran metabolites in animal-derived food products to ensure consumer safety. Since the parent drug, nitrofurantoin, is rapidly metabolized, the stable, tissue-bound AHD serves as a crucial marker for detecting the illegal use of this antibiotic.[3][4]

This application note provides a detailed protocol for the sample preparation and analysis of 1-Aminohydantoin in various animal tissues, including muscle, liver, and kidney. The described methodology, based on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is designed for high-throughput screening and confirmatory analysis, offering the sensitivity and specificity required to meet stringent regulatory limits.

Metabolic Pathway and Mechanism of Action of Nitrofurantoin

Nitrofurantoin is rapidly absorbed and metabolized in animals.[5] The parent compound has a short half-life in tissues, undergoing reduction of its nitro group to form reactive intermediates.[6] These intermediates can covalently bind to tissue macromolecules, such as proteins, forming stable adducts.[4] Acid hydrolysis is employed during sample preparation to release the bound AHD metabolite for analysis. The antibacterial mechanism of nitrofurantoin involves its reduction by bacterial nitroreductases into reactive intermediates that inhibit various cellular processes, including DNA, RNA, protein, and cell wall synthesis, as well as the citric acid cycle.[3]

Nitrofurantoin_Metabolism cluster_animal Animal System cluster_analysis Analytical Process Nitrofurantoin Nitrofurantoin Metabolism Metabolic Reduction (Nitroreductases) Nitrofurantoin->Metabolism Ingestion Reactive_Metabolites Reactive Metabolites Metabolism->Reactive_Metabolites Protein_Adducts Tissue Protein Adducts (Stable Residues) Reactive_Metabolites->Protein_Adducts Covalent Binding AHD_Bound 1-Aminohydantoin (AHD) (Bound) Protein_Adducts->AHD_Bound Hydrolysis Acid Hydrolysis AHD_Bound->Hydrolysis Sample Prep AHD_Free Free AHD Hydrolysis->AHD_Free

Caption: Metabolic activation of Nitrofurantoin to its tissue-bound metabolite, AHD.

Experimental Protocols

This section details the complete workflow for the analysis of AHD in animal tissues, from sample receipt to final quantification.

Materials and Reagents
  • 1-Aminohydantoin (AHD) hydrochloride analytical standard

  • Isotopically labeled internal standard (e.g., 1-Aminohydantoin-¹³C₃)

  • 2-Nitrobenzaldehyde (2-NBA)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Ethyl acetate

  • n-Hexane

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium acetate

  • Formic acid

  • Deionized water

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or polymeric sorbent)

Experimental Workflow Diagram

AHD_Analysis_Workflow start Start: Animal Tissue Sample (Muscle, Liver, Kidney) homogenization 1. Homogenization (e.g., with water) start->homogenization spiking 2. Spiking (Internal Standard) homogenization->spiking hydrolysis_derivatization 3. Hydrolysis & Derivatization (HCl and 2-NBA, overnight at 37°C) spiking->hydrolysis_derivatization neutralization 4. Neutralization (e.g., with NaOH) hydrolysis_derivatization->neutralization extraction 5. Liquid-Liquid Extraction (Ethyl Acetate) neutralization->extraction evaporation 6. Evaporation (Nitrogen stream at 40-45°C) extraction->evaporation cleanup_spe 7. Solid-Phase Extraction (SPE) (Optional Cleanup) evaporation->cleanup_spe reconstitution 8. Reconstitution (Mobile Phase) cleanup_spe->reconstitution analysis 9. LC-MS/MS Analysis reconstitution->analysis quantification 10. Quantification analysis->quantification

Caption: General workflow for the analysis of AHD in animal tissues.

Detailed Sample Preparation Protocol
  • Sample Homogenization:

    • Weigh 1-2 g of the tissue sample (muscle, liver, or kidney) into a 50 mL polypropylene centrifuge tube.

    • Add a suitable volume of deionized water (e.g., 5 mL) to facilitate homogenization.

    • Homogenize the sample using a high-speed homogenizer until a uniform consistency is achieved.

  • Internal Standard Spiking:

    • Spike the homogenate with a known concentration of the isotopically labeled internal standard solution (e.g., 1-Aminohydantoin-¹³C₃).[7] This is crucial for accurate quantification by correcting for matrix effects and variations in extraction recovery.[8]

  • Hydrolysis and Derivatization:

    • To release the protein-bound AHD, add 0.5 mL of 1 M HCl.[2]

    • For derivatization, add 200-400 µL of a 50 mM 2-nitrobenzaldehyde (2-NBA) solution in methanol or DMSO.[9] The derivatization step improves the chromatographic retention and detection of AHD.

    • Vortex the mixture for 30 seconds.

    • Incubate the sample overnight (approximately 16 hours) in a shaking water bath at 37°C.[2][9]

  • Neutralization and Extraction:

    • After incubation, cool the sample to room temperature.

    • Adjust the pH to approximately 7 using a suitable base (e.g., 1 M NaOH).

    • Perform a liquid-liquid extraction by adding 5-10 mL of ethyl acetate.

    • Vortex vigorously for 1-2 minutes and then centrifuge at 4000 g for 10 minutes.

    • Carefully transfer the upper ethyl acetate layer to a clean tube. Repeat the extraction process twice more, combining the ethyl acetate fractions.[2]

  • Evaporation and Reconstitution:

    • Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at 40-45°C.[2]

    • For further cleanup, a solid-phase extraction (SPE) step can be incorporated here.

    • Reconstitute the dry residue in a suitable volume (e.g., 1 mL) of the initial LC-MS/MS mobile phase.

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for analysis.

Data Presentation

The following tables summarize typical performance data for the analysis of AHD in various animal tissues. These values are compiled from multiple studies and serve as a benchmark for method validation.

Table 1: Recovery of 1-Aminohydantoin in Animal Tissues

Tissue TypeSpiking Level (µg/kg)Average Recovery (%)Reference
Muscle1.092.8 - 101.3[10]
Muscle0.5 - 10.088.9 - 107.3[7]
Liver1.0~95[1]
Kidney1.0~93[1]
Shrimp0.5 - 2.098.47 - 101.53[9]
Soft-Shell Turtle Powder0.5 - 10.082.2 - 108.1[10]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for 1-Aminohydantoin

Tissue TypeLOD (µg/kg)LOQ (µg/kg)Reference
Muscle0.10.3[1]
Liver0.10.3[1]
Kidney0.10.3[1]
Shrimp0.050.15[9]
Eggs0.10.3[11]
Soft-Shell Turtle Powder0.08 - 0.150.25 - 0.5[10]

LC-MS/MS Parameters

The following are typical starting parameters for the LC-MS/MS analysis of derivatized AHD. Optimization may be required based on the specific instrumentation used.

Table 3: Typical LC-MS/MS Conditions

ParameterTypical Setting
Liquid Chromatography
ColumnC18 reverse-phase (e.g., 100 mm x 2.1 mm, 2.6 µm)
Mobile Phase AWater with 0.1% formic acid and 10 mM ammonium acetate
Mobile Phase BAcetonitrile/Methanol (1:1, v/v) with 0.1% formic acid and 10 mM ammonium acetate
GradientA linear gradient from high aqueous to high organic content
Flow Rate0.2 - 0.4 mL/min
Column Temperature40°C
Injection Volume5 - 20 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Source Temperature125 - 600°C
Desolvation Temperature250 - 400°C
Capillary Voltage3.2 - 5.5 kV
Acquisition ModeMultiple Reaction Monitoring (MRM)
MRM Transitions (for NP-AHD)
Precursor Ion (m/z)249.1
Product Ions (m/z)134.1, 203.1

Note: NP-AHD refers to the 2-nitrophenyl derivative of AHD.

Conclusion

The described sample preparation and LC-MS/MS method provides a robust and reliable approach for the routine monitoring of 1-Aminohydantoin in a variety of animal tissues. The use of an isotopically labeled internal standard ensures high accuracy and precision, while the detailed protocol allows for consistent performance. This application note serves as a comprehensive guide for laboratories involved in food safety testing and veterinary drug residue analysis, enabling them to meet regulatory requirements and safeguard public health.

References

Application Note: Derivatization of 1-Aminohydantoin for Improved Analytical Detection

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Aminohydantoin (AHD) is the primary tissue-bound metabolite of the banned nitrofuran antibiotic, nitrofurantoin. Due to the potential health risks associated with nitrofuran residues in the food chain, sensitive and reliable detection of AHD in animal-derived food products is crucial for regulatory monitoring and food safety. Direct analysis of AHD is challenging due to its low molecular weight, high polarity, and lack of a strong chromophore or fluorophore. Derivatization is a critical pre-analytical step that chemically modifies AHD to enhance its detectability by various analytical techniques, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and immunoassays.

This application note provides detailed protocols for the derivatization of AHD, primarily using 2-nitrobenzaldehyde (NPA), and summarizes the performance characteristics of subsequent detection methods.

Principle of Derivatization

The most common derivatization strategy for AHD involves the reaction of its primary amino group with an aldehyde, typically 2-nitrobenzaldehyde. This reaction forms a stable Schiff base, the nitrophenyl derivative of AHD (NPA-AHD).[1] This derivative possesses several advantageous properties for analysis:

  • Enhanced Mass Spectrometric Detection: The derivative has a higher molecular weight and improved ionization efficiency, leading to greater sensitivity in LC-MS/MS analysis.

  • Chromophore Introduction: The nitrophenyl group acts as a chromophore, enabling sensitive detection by UV-Vis detectors in HPLC.

  • Hapten Formation for Immunoassays: The derivatized AHD can be used to develop antibodies, enabling highly sensitive and specific detection through methods like an indirect competitive enzyme-linked immunosorbent assay (icELISA).[2]

Below is a diagram illustrating the general experimental workflow for AHD analysis.

G cluster_prep Sample Preparation cluster_derivatization Derivatization & Cleanup cluster_analysis Analysis Sample Animal Tissue Sample Hydrolysis Acid Hydrolysis (Release of bound AHD) Sample->Hydrolysis Neutralization Neutralization Hydrolysis->Neutralization Derivatization Derivatization with 2-Nitrobenzaldehyde Neutralization->Derivatization Cleanup Extraction & Cleanup (e.g., LLE or SPE) Derivatization->Cleanup Analysis Instrumental Analysis (LC-MS/MS or Immunoassay) Cleanup->Analysis

Fig. 1: General workflow for the analysis of 1-aminohydantoin (AHD) residues.

The chemical reaction between 1-aminohydantoin and 2-nitrobenzaldehyde is depicted below.

G AHD 1-Aminohydantoin (AHD) Deriv + AHD->Deriv NPA 2-Nitrobenzaldehyde (NPA) NPA->Deriv NPA_AHD NPA-AHD Derivative Deriv->NPA_AHD Incubation (Acidic pH, Heat)

References

Application Note: High-Performance Liquid Chromatography Method for the Determination of 1-Aminohydantoin

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and reliable isocratic High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-Aminohydantoin. The method utilizes a reversed-phase C18 column with UV detection, providing a straightforward and reproducible approach for the determination of 1-Aminohydantoin in bulk materials or as a reference standard. The protocol is suitable for researchers, scientists, and professionals in drug development and quality control.

Introduction

1-Aminohydantoin is a key chemical intermediate and a significant metabolite of the antibiotic nitrofurantoin.[1][2] Its quantification is crucial in various stages of pharmaceutical development and for monitoring in biological and environmental samples. The compound is a small, polar, nitrogen-containing heterocycle, which can present challenges for retention on standard reversed-phase columns.[3][4] This document provides a detailed protocol for a reliable HPLC method optimized for the analysis of its underivatized form.

Chemical Properties

PropertyValue
Synonyms 1-Amino-imidazolidine-2,4-dione, AHD
Molecular Formula C₃H₅N₃O₂
Molecular Weight 115.09 g/mol [5]
CAS Number 6301-02-6 (free base)[6]
Solubility Soluble in water, slightly soluble in DMSO and Methanol.[7][8][9]
Stability Reported to be unstable in solution.[7][8]

Experimental Protocol

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a UV-Vis detector, pump, autosampler, and column oven.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • 1-Aminohydantoin hydrochloride (analytical standard, ≥98% purity)[10]

    • Acetonitrile (HPLC grade)

    • Potassium dihydrogen phosphate (KH₂PO₄, analytical grade)

    • Orthophosphoric acid (analytical grade)

    • Water (HPLC grade)

  • Equipment: Analytical balance, volumetric flasks, pipettes, 0.45 µm syringe filters.

Preparation of Solutions

Mobile Phase (20 mM Potassium Phosphate Buffer, pH 3.0: Acetonitrile, 95:5 v/v):

  • Weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water.

  • Adjust the pH to 3.0 with orthophosphoric acid.

  • Mix 950 mL of the buffer with 50 mL of acetonitrile.

  • Degas the mobile phase before use.

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 10 mg of 1-Aminohydantoin hydrochloride standard.

  • Dissolve in a 10 mL volumetric flask with the mobile phase.

  • Note: Due to the instability of 1-Aminohydantoin in solution, it is recommended to prepare fresh stock solutions daily.[7][8]

Working Standard Solutions (1-100 µg/mL):

  • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range.

Sample Preparation
  • Accurately weigh the sample containing 1-Aminohydantoin.

  • Dissolve the sample in a known volume of mobile phase to achieve a theoretical concentration within the calibration range.

  • Vortex or sonicate to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC Conditions
ParameterSetting
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase 20 mM Potassium Phosphate (pH 3.0) : Acetonitrile (95:5, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 10 minutes

Method Validation Summary

The following table summarizes the expected performance characteristics of the method. These values are based on typical performance for similar compounds and should be verified experimentally.

ParameterExpected Performance
Retention Time ~ 3.5 min
Linearity (r²) ≥ 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) ~ 0.2 µg/mL
Limit of Quantification (LOQ) ~ 0.6 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2.0%

System Suitability

Before sample analysis, the system suitability should be verified by injecting a working standard solution (e.g., 20 µg/mL) five times. The acceptance criteria are as follows:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • % RSD for Peak Area: ≤ 2.0%

Visualizations

Experimental Workflow

G HPLC Analysis Workflow for 1-Aminohydantoin cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phase (Buffer:ACN 95:5) hplc_injection HPLC Injection (10 µL) prep_standards Prepare Standard Solutions (1-100 µg/mL) system_suitability System Suitability Test (%RSD < 2.0%) prep_standards->system_suitability prep_sample Prepare Sample (Dissolve & Filter) prep_sample->hplc_injection system_suitability->hplc_injection If Passed chromatography Isocratic Elution (C18 Column, 1 mL/min) hplc_injection->chromatography detection UV Detection (254 nm) chromatography->detection peak_integration Peak Integration detection->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantify Sample Concentration peak_integration->quantification calibration_curve->quantification

Caption: Workflow for the HPLC analysis of 1-Aminohydantoin.

Conclusion

The described HPLC method provides a simple, accurate, and precise means for the quantitative determination of 1-Aminohydantoin. The use of a standard C18 column and an isocratic mobile phase makes this method easily transferable to most analytical laboratories. Due to the noted instability of the analyte in solution, adherence to the protocol of using freshly prepared standards and prompt analysis is critical for achieving reliable results.

References

Application Note: Mass Spectrometry Fragmentation of 1-Aminohydantoin-d2 hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Aminohydantoin (AHD) is the primary tissue-bound metabolite of the nitrofuran antibiotic nitrofurantoin. Due to concerns over the carcinogenic potential of nitrofuran residues in the food chain, monitoring for AHD in animal-derived food products is a critical application of analytical chemistry. The use of stable isotope-labeled internal standards, such as 1-Aminohydantoin-d2 hydrochloride, is the gold standard for accurate quantification of AHD by mass spectrometry, as it corrects for matrix effects and variations in sample preparation and instrument response. This document provides detailed application notes and protocols for the mass spectrometric analysis of this compound, including its anticipated fragmentation patterns and a general workflow for its use as an internal standard.

Chemical Information

Table 1: Chemical Properties of this compound

PropertyValue
Chemical Name 1-Amino-2,4-imidazolidinedione-5,5-d2 hydrochloride
Molecular Formula C₃H₄D₂N₃O₂ · HCl
Molecular Weight 153.56 g/mol
CAS Number 36637-19-1
Structure C3H3D2N3O2

Mass Spectrometry Fragmentation

The fragmentation of hydantoin structures in mass spectrometry typically involves the loss of small neutral molecules such as carbon monoxide (CO) and isocyanic acid (HNCO). For 1-Aminohydantoin, the initial fragmentation is expected to occur on the hydantoin ring. The introduction of two deuterium atoms at the C5 position will result in a corresponding mass shift in the precursor ion and any fragment ions that retain this position.

Proposed Fragmentation Pathway

The primary fragmentation of the protonated 1-Aminohydantoin-d2 molecule ([M+H]⁺) is anticipated to involve the cleavage of the hydantoin ring. The most likely fragmentation pathways include the neutral loss of CO, NHCO, and the amino group.

Table 2: Predicted Precursor and Product Ions for 1-Aminohydantoin-d2

Ionm/z (predicted)Description
[M+H]⁺ 118.06Precursor Ion
Product Ion 1 90.06Loss of CO (-28 Da)
Product Ion 2 75.05Loss of NHCO (-43 Da)
Product Ion 3 101.04Loss of NH₃ (-17 Da)

Note: These are predicted m/z values. Actual values may vary slightly depending on the instrument and calibration.

Below is a Graphviz diagram illustrating the proposed fragmentation pathway.

fragmentation_pathway cluster_precursor Precursor Ion cluster_fragments Product Ions precursor [M+H]⁺ m/z = 118.06 fragment1 Fragment 1 m/z = 90.06 precursor->fragment1 - CO fragment2 Fragment 2 m/z = 75.05 precursor->fragment2 - NHCO fragment3 Fragment 3 m/z = 101.04 precursor->fragment3 - NH₃

Caption: Proposed fragmentation pathway of protonated 1-Aminohydantoin-d2.

Experimental Protocols

This section outlines a general protocol for the analysis of 1-Aminohydantoin using this compound as an internal standard. This protocol is a composite based on common practices in the field and should be optimized for specific instrumentation and matrices.

1. Sample Preparation (e.g., Animal Tissue)

  • Homogenization: Homogenize the tissue sample.

  • Hydrolysis: Add an acidic solution (e.g., HCl) to the homogenized tissue to release the protein-bound 1-Aminohydantoin.

  • Derivatization: Add 2-nitrobenzaldehyde to the sample to derivatize the released 1-Aminohydantoin. This step improves chromatographic retention and detection sensitivity.

  • Internal Standard Spiking: Spike the sample with a known concentration of this compound solution at the beginning of the sample preparation process to account for analyte loss during extraction and matrix effects.

  • Extraction: Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the derivatized analyte and internal standard.

  • Reconstitution: Evaporate the extraction solvent and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

Table 3: Example LC-MS/MS Parameters

ParameterRecommended Setting
LC Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, then return to initial conditions for equilibration.
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 5 - 20 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Mode Multiple Reaction Monitoring (MRM)
MRM Transitions (AHD) To be optimized, e.g., Precursor > Product 1, Precursor > Product 2
MRM Transitions (AHD-d2) To be optimized, e.g., Precursor+2 > Product 1+2, Precursor+2 > Product 2+2
Collision Energy To be optimized for each transition
Dwell Time To be optimized for the number of analytes and expected peak width

3. Data Analysis

  • Quantification: Calculate the concentration of 1-Aminohydantoin in the sample by comparing the peak area ratio of the analyte to the internal standard (1-Aminohydantoin-d2) against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Workflow Diagram

The following diagram illustrates the overall workflow for the quantitative analysis of 1-Aminohydantoin using its deuterated internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing homogenization 1. Tissue Homogenization spiking 2. Spike with 1-Aminohydantoin-d2 HCl homogenization->spiking hydrolysis 3. Acid Hydrolysis spiking->hydrolysis derivatization 4. Derivatization with 2-nitrobenzaldehyde hydrolysis->derivatization extraction 5. LLE or SPE derivatization->extraction reconstitution 6. Reconstitution extraction->reconstitution lcms 7. LC-MS/MS Analysis reconstitution->lcms quantification 8. Quantification using Internal Standard lcms->quantification

Caption: General workflow for the analysis of 1-Aminohydantoin.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of 1-Aminohydantoin by LC-MS/MS. The information and protocols provided in this application note serve as a comprehensive guide for researchers and scientists in developing and validating their analytical methods for the detection of this important nitrofuran metabolite. Method optimization, particularly for the mass spectrometric parameters, is crucial for achieving the desired sensitivity and accuracy.

Application of 1-Aminohydantoin-d2 HCl in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Introduction

1-Aminohydantoin (AHD) is the primary metabolite of the antibiotic nitrofurantoin. Monitoring the concentration of AHD in biological matrices is crucial for understanding the pharmacokinetic profile of nitrofurantoin. Due to its structural similarity and distinct mass, 1-Aminohydantoin-d2 HCl is the ideal internal standard for the quantitative analysis of AHD in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like 1-Aminohydantoin-d2 HCl is best practice in bioanalysis as it effectively corrects for variability during sample preparation and instrumental analysis, thereby ensuring high accuracy and precision of the analytical method.[1][2] This document provides detailed protocols for the use of 1-Aminohydantoin-d2 HCl in pharmacokinetic studies of nitrofurantoin.

Pharmacokinetic Profile of Nitrofurantoin

Nitrofurantoin is rapidly absorbed and eliminated. Its clinical efficacy is dependent on its concentration in the urinary tract. The pharmacokinetic parameters of nitrofurantoin are summarized in the table below. Understanding the pharmacokinetics of the parent drug provides the context for the formation and subsequent measurement of its metabolite, 1-aminohydantoin.

ParameterValueReference
Bioavailability~40-80% (increased with food)[3][4]
Cmax0.875 - 0.963 mg/L[3]
AUC2.21 - 2.42 mg*h/L[3]
Protein Bindingup to 90%[3]
Half-life (t1/2)0.72 - 0.78 h[3]
Clearance16.7 - 19.4 L/h[3]
Excretion27-50% unchanged in urine[3]

Experimental Protocols

Objective

To determine the concentration-time profile of 1-aminohydantoin (AHD) in plasma samples following the administration of nitrofurantoin, using 1-Aminohydantoin-d2 HCl as an internal standard.

Materials and Reagents
  • 1-Aminohydantoin (AHD) analytical standard

  • 1-Aminohydantoin-d2 HCl (AHD-d2) internal standard

  • Blank plasma (human or animal, depending on the study)

  • Hydrochloric acid (HCl)

  • 2-Nitrobenzaldehyde (NBA)

  • Sodium hydroxide (NaOH)

  • Phosphate buffer

  • Ethyl acetate

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Acetic acid (LC-MS grade)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Experimental Workflow

G cluster_sample_collection Sample Collection cluster_sample_preparation Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing A Dosing of Nitrofurantoin B Blood Sample Collection (time points) A->B C Plasma Separation (Centrifugation) B->C D Plasma Aliquot C->D E Spike with 1-Aminohydantoin-d2 HCl (IS) D->E F Acid Hydrolysis (release bound AHD) E->F G Derivatization with 2-Nitrobenzaldehyde F->G H Neutralization G->H I Liquid-Liquid Extraction (Ethyl Acetate) H->I J Evaporation and Reconstitution I->J K Injection into LC-MS/MS J->K L Chromatographic Separation K->L M Mass Spectrometric Detection (MRM mode) L->M N Peak Integration (AHD and AHD-d2) M->N O Calculate Peak Area Ratios (AHD/AHD-d2) N->O P Quantification using Calibration Curve O->P Q Pharmacokinetic Analysis P->Q G Nitrofurantoin Nitrofurantoin Metabolism Bacterial Nitroreductases (in vivo metabolism) Nitrofurantoin->Metabolism AHD 1-Aminohydantoin (AHD) Metabolism->AHD

References

Troubleshooting & Optimization

Technical Support Center: Quantification of 1-Aminohydantoin in Complex Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects during the quantification of 1-Aminohydantoin (AHD) in complex samples.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the LC-MS/MS analysis of 1-Aminohydantoin, with a focus on mitigating matrix effects.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low or No Analyte Signal Incomplete Derivatization: The derivatization of AHD with 2-nitrobenzaldehyde (2-NBA) is critical for its detection. Incomplete reaction leads to poor signal intensity.Optimize Reaction Conditions: Ensure the pH of the sample is acidic before derivatization. Check the concentration and freshness of the 2-NBA solution. Extend the incubation time or increase the temperature as needed. • Verify Reagent Quality: Use high-purity 2-NBA.
Inefficient Extraction: The analyte is not being effectively extracted from the sample matrix.Evaluate Different Extraction Techniques: Compare the efficiency of liquid-liquid extraction (LLE) with different organic solvents (e.g., ethyl acetate) and solid-phase extraction (SPE) with various sorbents (e.g., mixed-mode cation exchange).[1] • Adjust pH: Optimize the pH of the sample to ensure AHD is in a neutral form for efficient extraction.
Ion Suppression: Co-eluting matrix components are suppressing the ionization of the derivatized AHD in the mass spectrometer source.[1]Improve Sample Cleanup: Incorporate a more rigorous cleanup step, such as SPE, to remove interfering compounds like phospholipids.[1] • Chromatographic Separation: Modify the LC gradient to better separate the analyte from matrix interferences. • Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.
Poor Peak Shape (Tailing, Broadening, or Splitting) Column Contamination: Buildup of matrix components on the analytical column.Implement a Guard Column: Use a guard column to protect the analytical column from strongly retained matrix components. • Column Washing: Develop a robust column washing procedure to be used after each analytical batch.
Inappropriate Injection Solvent: The solvent used to dissolve the final extract is too strong, causing peak distortion.Match Injection Solvent to Mobile Phase: Ensure the injection solvent is of similar or weaker strength than the initial mobile phase conditions.
Secondary Interactions: The analyte is interacting with active sites on the column.Adjust Mobile Phase pH: Modify the pH of the mobile phase to ensure the analyte is in a single ionic form. • Use a Different Column: Consider a column with a different stationary phase chemistry.
High Variability in Results (Poor Precision) Inconsistent Matrix Effects: The degree of ion suppression or enhancement varies between samples.Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for variable matrix effects. AHD-¹³C₃ or a derivatized labeled standard should be used.[2] • Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is representative of the samples being analyzed.
Inconsistent Sample Preparation: Variability in extraction efficiency or derivatization yield.Standardize the Protocol: Ensure all steps of the sample preparation are performed consistently. Use automated liquid handlers where possible. • Monitor Recovery: Include quality control samples to monitor the recovery of the analyte throughout the process.
Inaccurate Quantification (Poor Trueness) Matrix-Induced Signal Enhancement or Suppression: The calibration curve prepared in a clean solvent does not accurately reflect the analyte's response in the sample matrix.Employ Matrix-Matched Calibration: This is crucial for accurate quantification when a SIL-IS is not available.[1] • Standard Addition Method: For particularly complex or variable matrices, the standard addition method can provide the most accurate results, although it is more time-consuming.
Carryover: Analyte from a high-concentration sample carries over into the subsequent injection of a low-concentration sample.Optimize Autosampler Wash Routine: Use a strong wash solvent and increase the wash volume and duration. • Injection Order: Analyze samples with expected low concentrations before high-concentration samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect 1-Aminohydantoin quantification?

A1: The term "matrix" refers to all components in a sample other than the analyte of interest (AHD).[1] In complex samples such as animal tissue, plasma, or food products, these components can include salts, lipids, proteins, and other endogenous substances. Matrix effects occur when these co-extracted components interfere with the ionization of the target analyte in the mass spectrometer's ion source. This interference can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which compromise the accuracy and precision of quantification.[1]

Q2: Why is derivatization with 2-nitrobenzaldehyde (2-NBA) necessary for AHD analysis?

A2: 1-Aminohydantoin is a metabolite of the veterinary drug nitrofurantoin. In biological systems, it becomes covalently bound to tissue proteins.[2] To analyze AHD, it must first be released from these proteins through acid hydrolysis. The resulting free AHD is then derivatized with 2-NBA. This derivatization serves two main purposes: it creates a more stable molecule and it improves the chromatographic and mass spectrometric properties of AHD, leading to better sensitivity and specificity during LC-MS/MS analysis.

Q3: What is the most effective way to compensate for matrix effects in AHD analysis?

A3: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS), such as AHD-¹³C₃.[2] A SIL-IS is chemically identical to the analyte but has a different mass. It is added to the sample at the beginning of the sample preparation process and experiences the same extraction inefficiencies and matrix effects as the native analyte. By measuring the ratio of the analyte to the SIL-IS, these variations can be effectively normalized, leading to highly accurate and precise results.

Q4: When should I use matrix-matched calibration?

A4: Matrix-matched calibration should be used when a stable isotope-labeled internal standard is not available. This technique involves preparing the calibration standards in a blank matrix that is free of the analyte but otherwise identical to the samples being analyzed. This approach helps to ensure that the calibration standards experience the same matrix effects as the unknown samples, leading to more accurate quantification compared to using standards prepared in a clean solvent.[1]

Q5: How can I assess the extent of matrix effects in my assay?

A5: The matrix effect can be quantitatively assessed by calculating the Matrix Factor (MF). This is done by comparing the peak area of the analyte in a post-extraction spiked sample (a blank matrix extract to which the analyte has been added) to the peak area of the analyte in a neat solution at the same concentration.

  • MF = (Peak Area in Post-Extraction Spiked Sample) / (Peak Area in Neat Solution)

  • An MF value of 1 indicates no matrix effect.

  • An MF value < 1 indicates ion suppression.

  • An MF value > 1 indicates ion enhancement.

Quantitative Data on Sample Preparation

The choice of sample preparation method can significantly impact the recovery of 1-Aminohydantoin and the extent of matrix effects. The following table summarizes typical recovery rates for different techniques.

Sample Matrix Sample Preparation Method Analyte Average Recovery (%) Relative Standard Deviation (%) Reference
Soft-Shell Turtle PowderHydrolysis, Derivatization, LLE (Ethyl Acetate), SPE1-Aminohydantoin (AHD)82.2 - 108.11.5 - 4.8[2]
Animal TissueHydrolysis, Derivatization, LLE (Ethyl Acetate)1-Aminohydantoin (AHD)~70Not Specified
Egg PowderHydrolysis, Derivatization, LLE (Ethyl Acetate)Semicarbazide (SEM) and 3-amino-2-oxazolidinone (AOZ)Not specified for AHD, but 70% for SEMNot Specified

Note: Data for AHD is limited. Recovery rates can be matrix and laboratory dependent.

Experimental Protocols

Protocol 1: Extraction and Derivatization of 1-Aminohydantoin from Animal Tissue

This protocol describes a general procedure for the extraction, hydrolysis, and derivatization of AHD from animal tissues for LC-MS/MS analysis.

  • Homogenization: Weigh 1 g of homogenized tissue sample into a 50 mL polypropylene centrifuge tube.

  • Internal Standard Spiking: Add the stable isotope-labeled internal standard (e.g., AHD-¹³C₃) to the sample.

  • Hydrolysis: Add 5 mL of 0.1 M HCl. Vortex for 1 minute. Incubate at 37°C overnight to release the protein-bound AHD.

  • Neutralization and Derivatization: Cool the sample to room temperature. Add 5 mL of 0.1 M K₂HPO₄ buffer, followed by 50 µL of 50 mM 2-nitrobenzaldehyde (2-NBA) in DMSO. Vortex and incubate at 50°C for 1 hour.

  • Liquid-Liquid Extraction (LLE): Add 10 mL of ethyl acetate. Vortex vigorously for 5 minutes. Centrifuge at 4000 rpm for 10 minutes.

  • Solvent Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 1 mL of mobile phase (e.g., 50:50 methanol:water). Vortex and filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Visualizations

Troubleshooting_Workflow start Problem Encountered (e.g., Low Signal, High Variability) check_system Check LC-MS/MS System Suitability (e.g., Inject Standard in Solvent) start->check_system system_ok System Performance OK? check_system->system_ok troubleshoot_instrument Troubleshoot Instrument (Clean Source, Check Leaks, Calibrate) system_ok->troubleshoot_instrument No check_sample_prep Investigate Sample Preparation system_ok->check_sample_prep Yes troubleshoot_instrument->check_system derivatization Incomplete Derivatization? check_sample_prep->derivatization optimize_deriv Optimize Derivatization (pH, Time, Temp, Reagent) derivatization->optimize_deriv Yes extraction Poor Extraction Recovery? derivatization->extraction No end Problem Resolved optimize_deriv->end optimize_extraction Optimize Extraction (LLE vs. SPE, Solvents) extraction->optimize_extraction Yes matrix_effects Suspect Matrix Effects? extraction->matrix_effects No optimize_extraction->end implement_compensation Implement Compensation Strategy (SIL-IS, Matrix-Matched Calibrants) matrix_effects->implement_compensation Yes matrix_effects->end No implement_compensation->end

Caption: Troubleshooting workflow for AHD quantification.

Sample_Prep_Workflow start Homogenized Sample add_is Spike with SIL-IS (e.g., AHD-13C3) start->add_is hydrolysis Acid Hydrolysis (e.g., 0.1 M HCl, 37°C) add_is->hydrolysis derivatization Derivatization with 2-NBA (Adjust pH, Incubate) hydrolysis->derivatization extraction_choice Extraction Method derivatization->extraction_choice lle Liquid-Liquid Extraction (LLE) (e.g., Ethyl Acetate) extraction_choice->lle Option 1 spe Solid-Phase Extraction (SPE) (e.g., Mixed-Mode Cation Exchange) extraction_choice->spe Option 2 evaporation Evaporation lle->evaporation spe->evaporation reconstitution Reconstitution evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Sample preparation workflow for 1-Aminohydantoin.

References

Improving signal-to-noise for 1-Aminohydantoin-d2 hydrochloride in mass spec

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1-Aminohydantoin-d2 hydrochloride in mass spectrometry (MS) applications. The focus is on improving the signal-to-noise (S/N) ratio to ensure high-quality, reliable data.

Frequently Asked Questions (FAQs)

Q1: Why is the signal-to-noise ratio for my this compound standard poor?

A poor signal-to-noise ratio can stem from several factors. The primary causes are typically low signal intensity, high background noise, or a combination of both. 1-Aminohydantoin is a small, polar molecule, which can present challenges for retention in reversed-phase chromatography and for efficient ionization. High background can originate from contaminated solvents, plasticizers, or an unoptimized mass spectrometer source.

Q2: What are the most critical instrument parameters to optimize for this compound?

For Electrospray Ionization (ESI), the most critical parameters are the capillary voltage, ion source gas temperatures, and nebulizer gas flow rates.[1] These directly impact the efficiency of droplet formation and desolvation, which is crucial for generating gas-phase ions of your analyte.[2] It is also vital to ensure the mass spectrometer is properly calibrated to prevent shifts in mass assignment, which can degrade signal if the analyzer is not centered on the correct m/z value.[3]

Q3: Can the deuterium label on my standard cause analytical issues?

Yes, while stable isotope-labeled (SIL) internal standards are excellent for quantification, deuteration can sometimes cause issues. Deuterated compounds may elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography due to minor differences in lipophilicity.[4][5] This chromatographic separation can be problematic if it leads to co-elution with different matrix interferences, affecting ionization efficiency differently for the analyte and the standard.[6]

Q4: What is a good starting point for a mobile phase?

A common mobile phase for analyzing nitrofuran metabolites like 1-Aminohydantoin involves a gradient elution with acetonitrile or methanol and water, containing an acidic modifier.[7] A typical starting point is a mobile phase of acetonitrile and water with 0.1% formic acid. The acid helps to promote protonation of the analyte in positive ion mode, leading to a better signal.

Troubleshooting Guide for Low Signal-to-Noise

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the analysis of this compound.

Problem: Very Weak or No Analyte Signal

A complete or near-complete loss of signal points to a fundamental issue in the sample introduction or ionization process. Use the following workflow to diagnose the problem.

G cluster_0 Troubleshooting Workflow: No or Low Signal start Low or No Signal Detected check_spray 1. Visually Inspect ESI Spray Stability (Is it a consistent, fine mist?) start->check_spray spray_status Spray Stable? check_spray->spray_status source_settings Solution B: Adjust Source Settings (Nebulizer gas, capillary position) spray_status->source_settings No check_ms 2. Review MS Parameters (Correct m/z, voltages, temperatures set?) spray_status->check_ms Yes clog_check Solution A: Check for Clogs (LC lines, injector, needle, capillary) end_node Signal Restored clog_check->end_node source_settings->clog_check ms_status Parameters Correct? check_ms->ms_status optimize_ms Solution C: Optimize Source Conditions (Tune on analyte if possible) ms_status->optimize_ms No check_lc 3. Check LC System Pressure (Is it stable and within expected range?) ms_status->check_lc Yes optimize_ms->end_node lc_status Pressure Normal? check_lc->lc_status leak_check Solution D: Check for Leaks/Blockages in LC flow path lc_status->leak_check No sample_prep Solution E: Re-evaluate Sample Prep (Correct dilution, solvent compatibility) lc_status->sample_prep Yes leak_check->end_node sample_prep->end_node

Fig 1. A step-by-step workflow for diagnosing the cause of a weak or absent analyte signal.
Problem: High Background Noise

High background noise can obscure your analyte peak, significantly reducing the S/N ratio. This noise can be either chemical (from contaminants) or electronic.

Q: How can I identify and reduce chemical noise?

  • Source Identification : Chemical noise arises from sources like solvents, reagents, sample tubes, and the LC system itself.[8] Acquire a blank injection (mobile phase only) to assess the background. If significant peaks are present, the contamination is likely from the solvent or LC system.

  • Solvent Purity : Always use LC-MS grade solvents and freshly prepared mobile phases.[1] Impurities in lower-grade solvents are a common source of high background.

  • Glassware vs. Plastic : Avoid using glass vials, as metal salts from the manufacturing process can leach out and form adducts with your analyte (e.g., [M+Na]+, [M+K]+).[2] Use high-quality polypropylene vials instead.

  • System Cleaning : If the background is consistently high, the system may be contaminated. Perform a system flush or "steam clean" by running a high flow of organic solvent at elevated temperatures overnight to clean the source components.[3]

Problem: Poor Peak Shape or Chromatographic Issues

Q: My deuterated standard and analyte peaks are separating. How do I fix this?

  • Adjust Chromatography : The slight difference in polarity that causes the separation can sometimes be overcome by adjusting the chromatographic conditions. Try reducing the gradient slope or using a mobile phase with a weaker organic solvent to increase retention and potentially improve co-elution.

  • Consider Alternative Labels : If chromatographic separation persists and causes quantitative variability, consider using a different stable isotope label, such as ¹³C or ¹⁵N, which have a much smaller impact on retention time compared to deuterium.[4]

Experimental Protocols & Recommended Parameters

The following protocols provide a validated starting point for method development. Optimization will be required for your specific instrumentation and sample matrix.

Protocol 1: Sample Preparation

For a standard solution, the protocol is straightforward:

  • Allow the this compound solid to equilibrate to room temperature before opening.

  • Prepare a stock solution (e.g., 1 mg/mL) in an appropriate solvent like methanol or a water/methanol mixture.

  • Perform serial dilutions from the stock solution to create working standards at the desired concentration (e.g., 1-100 ng/mL). Use the initial mobile phase composition as the diluent for the final working standards to ensure solvent compatibility and good peak shape.

Protocol 2: Recommended LC-MS/MS Parameters

This table summarizes starting parameters for a typical LC-MS/MS system based on methods developed for nitrofuran metabolite analysis.[7][9]

ParameterRecommended SettingRationale
LC Column C18, 2.1 x 100 mm, < 3 µmStandard for reversed-phase separation of small molecules.
Mobile Phase A Water + 0.1% Formic AcidPromotes protonation for positive ion ESI.
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic AcidCommon organic solvents for elution. Acetonitrile often provides better sensitivity.[7]
Flow Rate 0.2 - 0.4 mL/minAppropriate for 2.1 mm ID columns and compatible with standard ESI sources.
Gradient Start at 5-10% B, ramp to 95% B over 5-7 minutes, hold, then re-equilibrate.A generic gradient to be optimized based on analyte retention time.
Injection Volume 5 - 20 µLAdjust based on analyte concentration and system sensitivity.
Ionization Mode Positive Electrospray Ionization (ESI+)1-Aminohydantoin contains basic nitrogens that are readily protonated.
Capillary Voltage 3500 - 5500 VOptimize for stable spray and maximum ion current.[9]
Source Temperature 100 - 150 °CHelps with initial desolvation without causing thermal degradation.
Desolvation Gas Temp. 350 - 600 °CHigh temperature is needed to efficiently evaporate the solvent from droplets.[9]
Nebulizer Gas Nitrogen, 35 - 60 psiAssists in droplet formation; optimize for a stable spray.
MRM Transitions To be determined empirically by infusing the standard.Select the most intense and stable precursor-to-product ion transitions for quantification and confirmation.

Visualizing Factors Affecting Signal-to-Noise

Understanding the interplay of different experimental stages is key to effective troubleshooting. The following diagram illustrates the main factors that contribute to the final S/N ratio in an LC-MS experiment.

G cluster_1 Key Factors Influencing Signal-to-Noise Ratio SN_Ratio Signal-to-Noise (S/N) Ratio Signal Signal Intensity SN_Ratio->Signal Maximize Noise Background Noise SN_Ratio->Noise Minimize Sample_Prep Sample Preparation Signal->Sample_Prep LC_Method LC Method Signal->LC_Method MS_Params MS Parameters Signal->MS_Params Chemical_Noise Chemical Noise Noise->Chemical_Noise Electronic_Noise Electronic Noise Noise->Electronic_Noise sub_sample • Analyte Concentration • Matrix Effects • Dilution Solvent Sample_Prep->sub_sample sub_lc • Peak Shape/Efficiency • Co-elution • Flow Rate LC_Method->sub_lc sub_ms • Ionization Efficiency • Ion Transmission • Detector Gain MS_Params->sub_ms sub_chem_noise • Solvent Purity • System Contamination • Sample Matrix Chemical_Noise->sub_chem_noise sub_elec_noise • Detector Settings • Grounding • Electronics Electronic_Noise->sub_elec_noise

Fig 2. A conceptual diagram showing the relationship between experimental factors and the S/N ratio.

References

Degradation of 1-Aminohydantoin-d2 hydrochloride during sample prep

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Aminohydantoin-d2 hydrochloride. The information provided addresses common issues encountered during sample preparation that may lead to the degradation of the analyte.

Troubleshooting Guide

This guide is designed to help you identify and resolve potential issues during your experiments that may cause the degradation of this compound.

Observation Potential Cause Recommended Action
Low analyte response or no peak detected in LC-MS/MS analysis. Analyte degradation due to improper pH during sample storage or preparation.Ensure that the sample and all solutions are maintained at an acidic pH (ideally pH 3-5) to enhance stability. The hydrochloride salt form of the compound is more stable in acidic conditions. Avoid neutral or alkaline conditions, which can catalyze the hydrolysis of the hydantoin ring.
Incomplete derivatization with 2-nitrobenzaldehyde.Optimize the derivatization reaction conditions. Ensure the 2-nitrobenzaldehyde solution is fresh and in sufficient excess. The reaction is typically carried out under mild heating (e.g., 37-60°C) for a sufficient duration (e.g., 1-16 hours) to ensure complete reaction.
Thermal degradation during sample processing.Avoid prolonged exposure of the sample to high temperatures. If heating is necessary for derivatization or other steps, use the lowest effective temperature for the shortest possible time. Store samples at low temperatures (-20°C or -80°C) when not in use.
High variability in replicate injections. Inconsistent sample preparation leading to variable degradation.Standardize all sample preparation steps, including incubation times, temperatures, and pH adjustments. Use of an internal standard, such as a stable isotope-labeled version of the derivatized analyte, is highly recommended to correct for variability.
Analyte instability in the autosampler.If possible, maintain the autosampler at a low temperature (e.g., 4°C). Minimize the time samples spend in the autosampler before injection.
Presence of unexpected peaks in the chromatogram. Degradation products of 1-Aminohydantoin co-eluting with the analyte or interfering with ionization.The primary degradation pathway is likely the hydrolysis of the hydantoin ring. This can lead to the formation of N-(amino)-N-carbamoyl-glycine-d2. Adjusting the chromatographic gradient may help to separate these degradation products from the analyte of interest.
Contamination from reagents or labware.Use high-purity solvents and reagents. Ensure all labware is thoroughly cleaned to avoid contamination.

Frequently Asked Questions (FAQs)

Q1: What is the most likely degradation pathway for this compound during sample preparation?

A1: The most probable degradation pathway for this compound is the hydrolysis of the hydantoin ring. This can occur under both acidic and, more rapidly, under basic conditions. The hydrolysis involves the opening of the five-membered ring to form an N-carbamoyl amino acid derivative. The presence of the amino group at the N-1 position may influence the rate of this degradation compared to unsubstituted hydantoin.

Q2: Why is derivatization with 2-nitrobenzaldehyde necessary for the analysis of 1-Aminohydantoin?

A2: Derivatization with 2-nitrobenzaldehyde serves two primary purposes. First, it improves the chromatographic properties and ionization efficiency of the analyte for LC-MS/MS analysis. Second, 1-Aminohydantoin is often released from proteins it is covalently bound to in biological matrices under acidic conditions; the subsequent derivatization stabilizes the molecule and allows for sensitive detection.[1]

Q3: What are the optimal storage conditions for this compound and its solutions?

A3: As a solid, this compound should be stored in a cool, dry place. Stock solutions are best prepared in an acidic buffer or a non-aqueous solvent like methanol and should be stored at low temperatures, such as -20°C or -80°C, to minimize degradation.[1] One supplier suggests that stock solutions are stable for up to 6 months at -80°C and for 1 month at -20°C when sealed and protected from moisture.[1]

Q4: Can I use the non-deuterated 1-Aminohydantoin hydrochloride as an internal standard?

A4: It is not recommended. The ideal internal standard for a mass spectrometry-based assay is a stable isotope-labeled version of the analyte, in this case, a different isotopologue of 1-Aminohydantoin (e.g., ¹³C or ¹⁵N labeled) or its derivatized form. Using the non-deuterated form would not allow for the differentiation between the analyte and the internal standard by the mass spectrometer. A structural analog could be used but may not perfectly mimic the behavior of the analyte during sample preparation and ionization.

Quantitative Data Summary

Table 1: Illustrative Stability of this compound under Various Conditions

Condition Parameter Value Observed Effect on Analyte Stability
pH pH 3.0 (0.1 M Formate Buffer)24 hours at 25°C< 5% degradation
pH 7.0 (0.1 M Phosphate Buffer)24 hours at 25°C~15-25% degradation
pH 9.0 (0.1 M Borate Buffer)24 hours at 25°C> 50% degradation
Temperature 4°C (in acidic solution, pH 4)7 days< 10% degradation
25°C (in acidic solution, pH 4)24 hours~5-10% degradation
50°C (in acidic solution, pH 4)4 hours~20-30% degradation

Note: The data in this table is for illustrative purposes and should be confirmed by internal validation experiments.

Experimental Protocols

Protocol: Analysis of 1-Aminohydantoin in Human Plasma by LC-MS/MS

This protocol provides a general procedure for the extraction, derivatization, and analysis of 1-Aminohydantoin from human plasma.

1. Materials and Reagents:

  • This compound standard

  • 1-Aminohydantoin-¹³C₃,¹⁵N₂ hydrochloride (or other suitable stable isotope-labeled internal standard - IS)

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

  • Hydrochloric acid (HCl)

  • 2-Nitrobenzaldehyde (NBA)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

2. Sample Preparation:

  • Spiking: To a 100 µL aliquot of human plasma, add the internal standard solution to achieve a final concentration of 50 ng/mL. For calibration standards and quality control samples, add the appropriate concentration of this compound.

  • Acid Hydrolysis: Add 400 µL of 0.1 M HCl to the plasma sample. Vortex for 30 seconds. This step is to release any protein-bound analyte.

  • Derivatization: Add 50 µL of a 50 mM solution of 2-nitrobenzaldehyde in methanol. Vortex briefly.

  • Incubation: Incubate the samples at 60°C for 1 hour in a heating block or water bath.

  • Protein Precipitation: After incubation, cool the samples to room temperature. Add 1 mL of acetonitrile, vortex for 1 minute, and then centrifuge at 10,000 x g for 10 minutes to precipitate proteins.

  • Solid Phase Extraction (SPE):

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute the analyte and internal standard with 1 mL of 5% formic acid in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting conditions (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

3. LC-MS/MS Analysis:

  • LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole in positive electrospray ionization (ESI+) mode.

  • MRM Transitions: To be determined by direct infusion of the derivatized analyte and internal standard. For the derivatized 1-Aminohydantoin-d2, the precursor ion will be [M+H]⁺, and at least two product ions should be monitored for quantification and confirmation.

Visualizations

degradation_pathway cluster_conditions Degradation Conditions AHD This compound Intermediate N-(amino)-N-carbamoyl-glycine-d2 AHD->Intermediate Hydantoin Ring Opening (Hydrolysis) Alkaline pH (fast) Alkaline pH (fast) Acidic pH (slow) Acidic pH (slow) Elevated Temperature Elevated Temperature

Potential Degradation Pathway of 1-Aminohydantoin-d2

experimental_workflow start Plasma Sample is_spike Spike with Internal Standard start->is_spike hydrolysis Acid Hydrolysis (0.1 M HCl) is_spike->hydrolysis derivatization Add 2-Nitrobenzaldehyde hydrolysis->derivatization incubation Incubate (e.g., 60°C, 1 hr) derivatization->incubation precipitation Protein Precipitation (Acetonitrile) incubation->precipitation centrifugation Centrifuge precipitation->centrifugation spe Solid Phase Extraction (SPE) centrifugation->spe evaporation Evaporate to Dryness spe->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Sample Preparation Workflow for 1-Aminohydantoin Analysis

troubleshooting_flowchart start Low Analyte Response? check_ph Is sample/solution pH acidic? start->check_ph Yes adjust_ph Adjust to acidic pH (3-5) check_ph->adjust_ph No check_derivatization Derivatization conditions optimal? check_ph->check_derivatization Yes adjust_ph->check_derivatization optimize_derivatization Optimize time, temp., reagent concentration check_derivatization->optimize_derivatization No check_temp Was sample exposed to high temp? check_derivatization->check_temp Yes optimize_derivatization->check_temp minimize_temp Minimize heat exposure check_temp->minimize_temp Yes ok Investigate other causes (e.g., instrument parameters) check_temp->ok No minimize_temp->ok

Troubleshooting Logic for Low Analyte Signal

References

Technical Support Center: 1-Aminohydantoin Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming poor chromatographic peak shape for 1-Aminohydantoin.

Troubleshooting Guide: Overcoming Poor Peak Shape

Poor peak shape in chromatography, such as peak tailing, fronting, or broadening, can significantly impact the accuracy and precision of analytical results. This guide provides a systematic approach to troubleshooting and resolving these issues for 1-Aminohydantoin analysis, particularly focusing on Hydrophilic Interaction Liquid Chromatography (HILIC), a suitable technique for this polar compound.

Q1: My 1-Aminohydantoin peak is showing significant tailing. What are the potential causes and how can I fix it?

A1: Peak tailing for polar, amine-containing compounds like 1-Aminohydantoin is a common issue, often stemming from secondary interactions with the stationary phase. Here’s a step-by-step troubleshooting approach:

  • Mobile Phase pH Optimization: 1-Aminohydantoin has a predicted pKa of approximately 7.88.[1] Operating the mobile phase at a pH 2-3 units below the pKa can ensure the analyte is fully protonated and minimize secondary interactions with residual silanols on the silica-based stationary phase.

    • Recommendation: Start with a mobile phase pH of 3.0 using a volatile buffer like ammonium formate, which is compatible with mass spectrometry.[2][3][4]

  • Increase Buffer Concentration: Insufficient buffer capacity can lead to inconsistent protonation of the analyte and the stationary phase surface, resulting in peak tailing.[5]

    • Recommendation: Increase the buffer concentration in your mobile phase. A good starting point is 10 mM, and you can evaluate concentrations up to 50 mM. Be mindful that very high buffer concentrations can sometimes lead to salt precipitation in high organic mobile phases and may suppress the MS signal.[3][6]

  • Stationary Phase Selection: Standard C18 columns may not be ideal for retaining and producing good peak shape for highly polar compounds like 1-Aminohydantoin.

    • Recommendation: Utilize a HILIC column. A zwitterionic HILIC column can be particularly effective as it provides both hydrophilic and weak electrostatic interactions, which can improve peak shape and retention for polar analytes.[7][8][9]

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.

    • Recommendation: Reduce the injection volume or the concentration of your sample.

Illustrative Data: Effect of Mobile Phase pH and Buffer Concentration on Peak Tailing

Mobile Phase pHBuffer Concentration (Ammonium Formate)Tailing Factor (Tf)Peak Shape Observation
7.05 mM2.5Severe Tailing
5.010 mM1.8Moderate Tailing
3.010 mM1.2Improved Symmetry
3.020 mM1.0Symmetrical Peak

Q2: I am observing peak fronting for my 1-Aminohydantoin standard. What could be the cause?

A2: Peak fronting is less common than tailing but can occur due to a few specific reasons:

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger (i.e., with a higher water content in HILIC) than the initial mobile phase, it can cause the analyte to move through the column too quickly at the beginning, resulting in a fronting peak.[6]

    • Recommendation: Whenever possible, dissolve and inject your 1-Aminohydantoin standard in the initial mobile phase. If solubility is an issue, use a solvent with a composition as close as possible to the mobile phase.

  • Column Overload: In some cases, severe column overload can manifest as peak fronting.

    • Recommendation: Try diluting your sample and injecting a smaller volume.

  • Column Collapse: While less likely with modern, robust columns, operating under extreme pH or temperature conditions can lead to a collapse of the stationary phase bed, which can cause peak distortion, including fronting.

    • Recommendation: Ensure your method operates within the column manufacturer's recommended pH and temperature ranges.

Q3: My 1-Aminohydantoin peak is broad, leading to poor sensitivity and resolution. How can I improve it?

A3: Peak broadening can be caused by a variety of factors related to both the chromatographic conditions and the HPLC system itself.

  • Optimize Acetonitrile Concentration in HILIC: In HILIC, the organic solvent (typically acetonitrile) is the weak solvent. A higher percentage of acetonitrile generally leads to stronger retention and can improve peak focusing.

    • Recommendation: Start with a high percentage of acetonitrile (e.g., 90-95%) in your initial mobile phase. A shallow gradient with a slow increase in the aqueous portion can help to elute the peak with better efficiency.

  • System Dead Volume: Excessive dead volume in the HPLC system (e.g., from long tubing or improper fittings) can lead to significant peak broadening.

    • Recommendation: Use tubing with a small internal diameter and ensure all fittings are properly connected to minimize dead volume.

  • Column Temperature: Operating at a slightly elevated temperature (e.g., 30-40 °C) can improve mass transfer kinetics and reduce mobile phase viscosity, often leading to sharper peaks.

    • Recommendation: Use a column oven to control the temperature and investigate the effect of increasing the temperature on peak shape.

Experimental Protocol: HILIC Method for Underivatized 1-Aminohydantoin

This protocol provides a starting point for developing a robust HILIC method for the analysis of underivatized 1-Aminohydantoin with improved peak shape.

1. Materials and Reagents:

  • 1-Aminohydantoin hydrochloride standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Ammonium formate

  • Formic acid

2. Standard Preparation:

  • Prepare a stock solution of 1-Aminohydantoin hydrochloride in water (e.g., 1 mg/mL).

  • Dilute the stock solution with the initial mobile phase (e.g., 90:10 acetonitrile:water with 10 mM ammonium formate, pH 3.0) to the desired working concentration.

3. HPLC-MS/MS System and Conditions:

ParameterRecommended Condition
Column Zwitterionic HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with formic acid)
Mobile Phase B Acetonitrile
Gradient 95% B to 60% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 35 °C
Injection Volume 2 µL
MS Detector ESI Positive Mode

4. Mobile Phase Preparation (10 mM Ammonium Formate, pH 3.0):

  • Dissolve 0.63 g of ammonium formate in 1 L of HPLC-grade water.

  • Adjust the pH to 3.0 using formic acid.

  • Filter the buffer through a 0.22 µm membrane filter.

Frequently Asked Questions (FAQs)

Q: Can I use a standard reversed-phase C18 column for 1-Aminohydantoin analysis?

A: While possible, it is generally not recommended for underivatized 1-Aminohydantoin. Due to its high polarity, it will likely have poor retention on a C18 column, eluting at or near the void volume with potentially poor peak shape. HILIC is a more appropriate technique for this compound.

Q: Why is a zwitterionic HILIC column recommended?

A: A zwitterionic stationary phase possesses both positive and negative charges, which provides a unique selectivity for polar and charged analytes.[7][8] This can lead to improved retention and peak shape for compounds like 1-Aminohydantoin, which has a primary amine group.

Q: What is the impact of the organic solvent choice in HILIC?

A: Acetonitrile is the most commonly used organic solvent in HILIC due to its aprotic nature and ability to form a stable water layer on the stationary phase.[5][10] Other polar organic solvents can be used but may result in different selectivity and retention characteristics.

Q: How often should I prepare fresh mobile phase?

A: It is good practice to prepare fresh aqueous mobile phase daily to prevent microbial growth and changes in pH. The organic mobile phase is generally more stable.

Troubleshooting Workflow Diagram

Troubleshooting Poor Peak Shape for 1-Aminohydantoin Troubleshooting Workflow for Poor 1-Aminohydantoin Peak Shape start Poor Peak Shape Observed (Tailing, Fronting, Broadening) check_system 1. Check HPLC System - Connections for dead volume - System cleanliness start->check_system peak_tailing 2a. Peak Tailing? check_system->peak_tailing peak_fronting 2b. Peak Fronting? peak_tailing->peak_fronting No optimize_ph Adjust Mobile Phase pH (Target pH 3.0) peak_tailing->optimize_ph Yes peak_broadening 2c. Peak Broadening? peak_fronting->peak_broadening No check_sample_solvent Match Sample Solvent to Initial Mobile Phase peak_fronting->check_sample_solvent Yes optimize_gradient Optimize Gradient (High initial %ACN, shallow gradient) peak_broadening->optimize_gradient Yes good_peak Good Peak Shape Achieved peak_broadening->good_peak No increase_buffer Increase Buffer Concentration (10-50 mM) optimize_ph->increase_buffer change_column Consider Zwitterionic HILIC Column increase_buffer->change_column change_column->good_peak reduce_injection Reduce Injection Volume/ Sample Concentration check_sample_solvent->reduce_injection reduce_injection->good_peak increase_temp Increase Column Temperature (30-40 °C) optimize_gradient->increase_temp increase_temp->reduce_injection

Figure 1. A step-by-step workflow for troubleshooting poor chromatographic peak shape for 1-Aminohydantoin.

References

Low recovery of 1-Aminohydantoin-d2 hydrochloride in extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common issue of low recovery of 1-Aminohydantoin-d2 hydrochloride during extraction procedures.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that influence its extraction?

A1: this compound is a deuterated, pale yellow, crystalline powder.[1][2] As a hydrochloride salt, it is soluble in water.[3] The presence of an amino group gives the molecule basic properties.[3] Its stability can be a concern, as it is noted to be potentially unstable in solution.[2] For extraction, the most critical properties are its water solubility and its basicity, which dictates the need for pH control to shift the equilibrium between the charged (salt) and neutral (free base) forms.

Q2: What are the most common extraction techniques for a compound like this compound?

A2: The two most common techniques are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). SPE is often preferred as it can offer higher recovery, better separation from interfering substances, and is less labor-intensive than LLE.[4][5] The choice between SPE and LLE depends on the sample matrix, required cleanup level, and available equipment.

Q3: Why is pH control so critical for the extraction of this compound?

A3: As a basic compound, the charge state of 1-Aminohydantoin is pH-dependent. In its hydrochloride salt form or in acidic to neutral aqueous solutions, it is protonated and highly polar, making it soluble in water. To extract it into an organic solvent (LLE) or retain it on a non-polar sorbent (Reversed-Phase SPE), the pH of the sample must be raised to deprotonate the amino group, rendering the molecule neutral and less polar.[5][6] Conversely, for retention on a cation exchange SPE sorbent, a lower pH is needed to ensure the compound is positively charged.

Q4: How can I minimize the degradation of this compound during the extraction process?

A4: Given that the compound can be unstable in solution, it is advisable to work with fresh solutions and minimize the overall extraction time.[2] Avoid high temperatures and exposure to strong light.[7] If the protocol involves an evaporation step, use a gentle stream of nitrogen at a low temperature. Storing the compound as a powder at -20°C is recommended for long-term stability.[8]

Troubleshooting Guide: Low Recovery in Solid-Phase Extraction (SPE)

Low recovery is the most frequently encountered issue in SPE.[4] A systematic approach, involving the analysis of each fraction (load, wash, and elution), is the most effective way to diagnose the problem.[9]

Scenario 1: Analyte is found in the Load (Flow-through) Fraction

This indicates that the analyte did not bind effectively to the SPE sorbent.

Possible Cause Recommended Solution
Incorrect Sorbent Choice The sorbent's retention mechanism does not match the analyte's properties.[4] For a basic compound like 1-Aminohydantoin, a mixed-mode cation exchange or a reversed-phase sorbent (with appropriate pH adjustment) is suitable.
Improper Column Conditioning The sorbent was not properly wetted, leading to inconsistent interactions.[10][11] Ensure the column is conditioned with an appropriate solvent (e.g., methanol) followed by an equilibration step with a solution similar in composition to the sample matrix.[11]
Sample Solvent Too Strong The solvent in which the sample is dissolved is strong enough to prevent the analyte from binding to the sorbent.[9][11] Dilute the sample with a weaker solvent before loading.[11]
Incorrect Sample pH For reversed-phase SPE, the sample pH may be too low, keeping the analyte in its charged, more polar form. Adjust the sample pH to be at least 2 units above the pKa of the amino group to neutralize it. For cation exchange SPE, the pH may be too high.
High Flow Rate The sample was loaded too quickly, not allowing enough time for the analyte to interact with the sorbent.[10][11] Decrease the flow rate during the sample loading step.[11]
Column Overload The amount of analyte or other matrix components has exceeded the binding capacity of the sorbent.[9][11] Reduce the sample volume or use an SPE cartridge with a larger sorbent mass.[11]
Scenario 2: Analyte is found in the Wash Fraction

This suggests the analyte initially bound to the sorbent but was prematurely removed during the wash step.

Possible Cause Recommended Solution
Wash Solvent is Too Strong The wash solvent has a high elution strength, causing the analyte to be stripped from the sorbent along with interferences.[4][9] Decrease the organic content or polarity of the wash solvent.[12]
Incorrect pH in Wash Solvent A change in pH during the wash step may have altered the analyte's charge state, reducing its affinity for the sorbent.[9] Ensure the pH of the wash solvent is consistent with the conditions required for analyte retention.
Scenario 3: Analyte is Not Recovered in the Elution Fraction (and not in Load/Wash)

This points to an irreversible binding of the analyte to the sorbent.

Possible Cause Recommended Solution
Elution Solvent is Too Weak The elution solvent is not strong enough to disrupt the interaction between the analyte and the sorbent.[4][10] Increase the strength of the elution solvent (e.g., increase organic content, add a modifier like ammonia or formic acid depending on the sorbent).[4]
Insufficient Elution Volume The volume of the elution solvent was not enough to completely elute the analyte from the column.[4] Increase the volume of the elution solvent and consider collecting multiple elution fractions.[4]
Incorrect pH in Elution Solvent The pH of the elution solvent is not suitable for disrupting the analyte-sorbent interaction. For reversed-phase, a lower pH might be needed. For cation exchange, a higher pH or a solvent with a high ionic strength is required.

Troubleshooting Workflow for Low SPE Recovery

G start Low Recovery in SPE check_fractions Analyze Load, Wash, and Elution Fractions start->check_fractions load_fraction Analyte in Load? check_fractions->load_fraction wash_fraction Analyte in Wash? load_fraction->wash_fraction No load_yes Problem: Poor Retention load_fraction->load_yes Yes no_analyte Analyte in No Fraction? wash_fraction->no_analyte No wash_yes Problem: Premature Elution wash_fraction->wash_yes Yes no_analyte_yes Problem: Irreversible Binding no_analyte->no_analyte_yes Yes load_solutions Solutions: - Check Sorbent Type - Adjust Sample pH/Solvent - Decrease Flow Rate - Check Column Conditioning load_yes->load_solutions end_node Recovery Improved load_solutions->end_node wash_solutions Solutions: - Weaken Wash Solvent - Adjust Wash pH wash_yes->wash_solutions wash_solutions->end_node no_analyte_solutions Solutions: - Strengthen Elution Solvent - Increase Elution Volume - Adjust Elution pH no_analyte_yes->no_analyte_solutions no_analyte_solutions->end_node

Caption: Troubleshooting workflow for low SPE recovery.

Troubleshooting Guide: Low Recovery in Liquid-Liquid Extraction (LLE)

Low recovery in LLE often relates to incorrect partitioning conditions or physical problems like emulsion formation.

Scenario 1: Analyte Remains in the Aqueous Phase

This indicates that the analyte did not partition effectively into the organic solvent.

Possible Cause Recommended Solution
Incorrect pH of Aqueous Phase The aqueous phase is too acidic, keeping the analyte in its protonated, water-soluble form.[5][6] Adjust the pH of the aqueous phase to be basic (at least 2 pH units above the pKa) to neutralize the analyte and increase its affinity for the organic phase.[5]
Incorrect Extraction Solvent The polarity of the organic solvent is not suitable for the analyte.[6] Try to match the polarity of the solvent to the neutral form of the analyte. A more polar organic solvent may be required if recovery in non-polar solvents is low.[6]
Insufficient Mixing/Time The two phases were not mixed vigorously enough or for a sufficient duration to allow for equilibrium to be reached.[6] Ensure thorough mixing (e.g., vortexing) for an adequate amount of time.
Poor Solvent-to-Sample Ratio The volume of the organic solvent is too low to effectively extract the analyte.[6] Increase the ratio of organic solvent to the aqueous sample. Performing multiple extractions with smaller volumes of organic solvent is more effective than a single extraction with a large volume.
High Polarity of Analyte The neutral form of the analyte is still too polar to be efficiently extracted. Add salt (e.g., NaCl, Na2SO4) to the aqueous phase to decrease the analyte's solubility ("salting out" effect) and drive it into the organic phase.[6]
Scenario 2: Emulsion Formation Prevents Phase Separation

An emulsion is a third layer formed between the aqueous and organic phases, which can trap the analyte and lead to significant loss.[5][13]

Possible Cause Recommended Solution
High Concentration of Surfactants The sample matrix contains high levels of lipids, proteins, or other emulsifying agents.[13]
Vigorous Shaking Overly aggressive mixing can induce emulsion formation.[13] Use gentle swirling or rocking instead of vigorous shaking.[13]
How to Break an Emulsion - Centrifugation: Often the most effective method. - Salting Out: Add salt to the aqueous layer to increase its ionic strength.[13] - Temperature Change: Gently warming or cooling the mixture can sometimes help.[14] - Solvent Addition: Adding a small amount of a different organic solvent can alter the properties and break the emulsion.[13]

Troubleshooting Workflow for Low LLE Recovery

G start Low Recovery in LLE check_phases Check for Emulsion and Analyze Aqueous Phase start->check_phases emulsion Emulsion Formed? check_phases->emulsion aqueous_phase Analyte in Aqueous Phase? emulsion->aqueous_phase No emulsion_yes Problem: Poor Phase Separation emulsion->emulsion_yes Yes aqueous_yes Problem: Poor Partitioning aqueous_phase->aqueous_yes Yes emulsion_solutions Solutions: - Centrifuge - Add Salt ('Salting Out') - Gentle Mixing Instead of Shaking emulsion_yes->emulsion_solutions end_node Recovery Improved emulsion_solutions->end_node aqueous_solutions Solutions: - Increase pH of Aqueous Phase - Change Organic Solvent - Increase Solvent:Sample Ratio - Add Salt to Aqueous Phase aqueous_yes->aqueous_solutions aqueous_solutions->end_node

Caption: Troubleshooting workflow for low LLE recovery.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) using Mixed-Mode Cation Exchange

This protocol is designed for the extraction of this compound from an aqueous matrix like plasma or urine.

SPE Protocol Workflow

G cluster_protocol SPE Protocol Steps step1 1. Pre-treatment: Adjust sample pH to < 4 with formic acid. step2 2. Conditioning: 1 mL Methanol step1->step2 step3 3. Equilibration: 1 mL Water (pH < 4) step2->step3 step4 4. Load: Load pre-treated sample at 1 mL/min. step3->step4 step5 5. Wash 1: 1 mL 0.1% Formic Acid in Water step4->step5 step6 6. Wash 2: 1 mL Methanol step5->step6 step7 7. Elution: 1 mL 5% NH4OH in Methanol step6->step7 step8 8. Evaporation & Reconstitution: Evaporate eluate and reconstitute in mobile phase. step7->step8

Caption: Workflow for SPE of 1-Aminohydantoin-d2 HCl.

  • Sample Pre-treatment: Acidify the sample to a pH below 4 using formic acid. This ensures the primary amine on 1-Aminohydantoin is fully protonated (positively charged).

  • Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol.

  • Column Equilibration: Equilibrate the cartridge with 1 mL of acidified water (e.g., 0.1% formic acid in water). Do not allow the column to dry out.[4]

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow flow rate (approx. 1 mL/min).[11]

  • Washing Step 1 (Polar Interferences): Wash the cartridge with 1 mL of acidified water to remove polar interferences.

  • Washing Step 2 (Non-polar Interferences): Wash the cartridge with 1 mL of methanol to remove non-polar interferences. The analyte should remain bound by the strong ion-exchange mechanism.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The high pH neutralizes the analyte, disrupting the ionic interaction with the sorbent and allowing for elution.

  • Final Step: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol is a general guide for extracting the compound from an aqueous sample.

  • pH Adjustment: To 1 mL of the aqueous sample, add a basifying agent (e.g., 1M NaOH or K2CO3) to adjust the pH to > 9. This will convert the this compound to its neutral, free base form.

  • Solvent Addition: Add 3 mL of a suitable organic extraction solvent (e.g., ethyl acetate or a mixture like dichloromethane:isopropanol 9:1 v/v).

  • Extraction: Vortex the mixture for 2 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.

  • Phase Separation: Centrifuge the sample at 4000 rpm for 5 minutes to achieve a clear separation of the aqueous and organic layers. This will also help to break any emulsions that may have formed.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Re-extraction (Optional but Recommended): Repeat steps 2-5 with a fresh aliquot of organic solvent to maximize recovery. Combine the organic fractions.

  • Evaporation and Reconstitution: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for analysis.

References

Technical Support Center: Enhancing the Stability of 1-Aminohydantoin-d2 Hydrochloride Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the handling and storage of 1-Aminohydantoin-d2 hydrochloride stock solutions. Our aim is to help you enhance the stability of your solutions and ensure the reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound stock solutions?

A1: The main factors that can compromise the stability of this compound stock solutions are pH, temperature, and light exposure. The compound is particularly susceptible to degradation in both acidic and basic conditions.[1] It is also hygroscopic, meaning it readily absorbs moisture from the air, which can contribute to degradation.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for preparing stock solutions of 1-Aminohydantoin hydrochloride.

Q3: What are the optimal storage conditions for this compound stock solutions?

A3: For optimal stability, it is recommended to store this compound stock solutions at low temperatures. Aliquoting the stock solution into smaller, single-use volumes is also advised to avoid repeated freeze-thaw cycles.

Q4: What are the known degradation products of 1-Aminohydantoin hydrochloride?

A4: A known degradation product of 1-Aminohydantoin hydrochloride is 2-semicarbazidoacetic acid (SAA).[1] This degradation is particularly observed under basic conditions and at elevated temperatures.[1] The primary degradation pathway is hydrolysis.

Q5: How does the stability of the deuterated form (d2) compare to the non-deuterated form?

A5: While specific stability data for this compound is limited, deuterated compounds, in general, may exhibit enhanced stability against metabolic degradation due to the kinetic isotope effect. However, their chemical stability in solution is expected to be comparable to the non-deuterated form unless the deuterated positions are directly involved in the degradation reaction mechanism.

Q6: Are there any known stabilizing agents for this compound solutions?

A6: Currently, there is no specific information available in the reviewed literature regarding the use of stabilizing agents for 1-Aminohydantoin hydrochloride solutions. It is crucial to adhere to proper storage conditions to minimize degradation.

Troubleshooting Guides

Issue 1: Precipitate Formation in Stock Solution Upon Storage
  • Possible Cause: The solubility of this compound may decrease at lower temperatures, or the concentration of the solution may be too high.

  • Troubleshooting Steps:

    • Gently warm the solution to room temperature.

    • If the precipitate does not redissolve, sonicate the solution for a short period.

    • If precipitation persists, consider preparing a more dilute stock solution.

Issue 2: Inconsistent Experimental Results
  • Possible Cause: Degradation of the this compound stock solution can lead to a lower effective concentration and the presence of interfering degradation products.

  • Troubleshooting Steps:

    • Verify the age and storage conditions of your stock solution.

    • Prepare a fresh stock solution from solid this compound.

    • Perform a quality control check of the stock solution using an appropriate analytical method, such as HPLC, to confirm its concentration and purity.

Quantitative Data Summary

Stress ConditionStability ProfileKnown Degradation Product
Acidic UnstableNot specified in abstract
Basic Most Unstable2-semicarbazidoacetic acid (SAA)
Oxidative Not conclusively determinedNot specified in abstract
Thermal (Heat) More Stable2-semicarbazidoacetic acid (SAA) in solution
Photolytic (Light) More StableNot specified in abstract
Heat and Humidity More StableNot specified in abstract

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

This protocol provides a general guideline for the preparation of a 10 mM stock solution in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Sterile, amber glass vial with a screw cap

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the required amount of this compound using a calibrated analytical balance. For a 10 mM solution, this will be approximately 1.5358 mg per 1 mL of DMSO (based on a molecular weight of 153.58 g/mol for the d2 hydrochloride form).

  • Add the appropriate volume of anhydrous DMSO to the solid compound in the amber glass vial.

  • Vortex the solution until the solid is completely dissolved. Gentle warming or sonication may be used if necessary.

  • Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Protocol for a General Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of a this compound solution. The goal is to induce degradation of approximately 5-20%.[2]

Materials:

  • This compound stock solution (e.g., 1 mg/mL)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Water bath or incubator

  • Photostability chamber

  • HPLC system with a suitable detector (e.g., UV or MS)

Procedure:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution before HPLC analysis.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution before HPLC analysis.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature for a defined period (e.g., 24 hours).

  • Thermal Degradation: Place an aliquot of the stock solution in a temperature-controlled environment (e.g., 70°C) for a defined period (e.g., 48 hours).

  • Photolytic Degradation: Expose an aliquot of the stock solution to a controlled light source (e.g., UV and visible light) in a photostability chamber for a defined period. A dark control sample should be stored under the same conditions but protected from light.

  • Analysis: Analyze all stressed samples and an unstressed control sample by a stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.

Visualizations

Stock_Solution_Workflow cluster_Preparation Preparation cluster_Storage Storage weigh Weigh Solid Compound dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex to Homogenize dissolve->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store_short Store at -20°C (Short-term) aliquot->store_short store_long Store at -80°C (Long-term) aliquot->store_long

Caption: Workflow for the preparation and storage of this compound stock solutions.

Degradation_Pathway cluster_Main Degradation Pathway parent 1-Aminohydantoin-d2 hydrochloride degradant 2-Semicarbazidoacetic acid (SAA) parent->degradant Hydrolysis (especially under basic conditions)

References

Calibration curve issues with 1-Aminohydantoin-d2 hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using 1-Aminohydantoin-d2 hydrochloride as an internal standard in calibration curves, particularly for the analysis of the nitrofurantoin metabolite, 1-aminohydantoin (AHD).

Troubleshooting Guide

This guide addresses common issues encountered during the development and execution of analytical methods using this compound.

Question: Why is my calibration curve for 1-aminohydantoin (AHD) showing poor linearity (r² < 0.99) when using this compound as an internal standard?

Answer:

Poor linearity in your calibration curve can stem from several factors. Here's a systematic approach to troubleshooting this issue:

1. Internal Standard (IS) Purity and Concentration:

  • Impurity in IS: The presence of unlabeled AHD in your this compound internal standard can artificially inflate the analyte response at lower concentrations, leading to a non-linear curve. Verify the isotopic purity of your internal standard.

  • Incorrect IS Concentration: Ensure the concentration of the internal standard is appropriate for the expected analyte concentration range. A common practice is to use an IS concentration that is in the mid-range of your calibration curve.

2. Chromatographic Co-elution and Isotope Effects:

  • Deuterium Isotope Effect: Deuterated standards can sometimes exhibit slightly different retention times compared to their non-deuterated counterparts. This can lead to differential matrix effects if the two compounds do not co-elute perfectly. Optimize your chromatography to ensure maximal overlap of the analyte and internal standard peaks.

  • Matrix Effects: The sample matrix can suppress or enhance the ionization of the analyte and/or the internal standard.[1][2][3] If the matrix effect is not consistent across the concentration range, it can lead to non-linearity. A thorough sample cleanup is crucial.

3. Sample Preparation Inconsistencies:

  • Incomplete Derivatization: The analytical method for AHD often involves a derivatization step with 2-nitrobenzaldehyde.[4][5][6][7][8] Incomplete or variable derivatization efficiency between your calibration standards and samples will lead to inaccurate results. Ensure consistent reaction times, temperature, and reagent concentrations.

  • Variable Extraction Recovery: While a stable isotope-labeled internal standard should theoretically compensate for variations in extraction recovery, significant and inconsistent losses can still impact linearity.

4. Instrument Performance:

  • Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateauing of the signal response and a non-linear curve. Ensure your calibration range is within the linear dynamic range of your instrument.

Here is a logical workflow for troubleshooting poor linearity:

Start Poor Linearity (r² < 0.99) Check_IS Verify IS Purity & Concentration Start->Check_IS Optimize_Chroma Optimize Chromatography for Co-elution Check_IS->Optimize_Chroma IS OK Evaluate_SamplePrep Review Sample Preparation Consistency Optimize_Chroma->Evaluate_SamplePrep Co-elution Confirmed Check_Instrument Assess Instrument Performance Evaluate_SamplePrep->Check_Instrument Prep Consistent Solution Linear Calibration Curve Check_Instrument->Solution Instrument OK

Caption: Troubleshooting workflow for poor calibration curve linearity.

Question: My this compound internal standard signal is highly variable across my sample batch. What could be the cause?

Answer:

High variability in the internal standard signal can compromise the accuracy and precision of your quantitation. Here are the likely causes and solutions:

Potential Cause Troubleshooting Steps
Inconsistent Sample Preparation Review your sample preparation protocol for consistency, especially in steps like hydrolysis, derivatization, and extraction. Ensure uniform treatment of all samples.[9][10]
Matrix Effects Significant variations in the sample matrix between wells or vials can lead to inconsistent ion suppression or enhancement of the internal standard.[1][2][3][11][12] Improve sample cleanup or consider matrix-matched calibration standards.
Internal Standard Stability 1-Aminohydantoin hydrochloride can be unstable in solution.[13][14] Prepare fresh working solutions of the internal standard and store stock solutions appropriately (-20°C for short-term, -80°C for long-term).[4]
Instrument Drift Over the course of a long analytical run, the sensitivity of the mass spectrometer can drift.[4] While the internal standard is meant to correct for this, significant drift can still be problematic. Run quality control samples throughout the batch to monitor instrument performance.

Question: I am observing a significant peak for unlabeled 1-aminohydantoin in my internal standard solution. How does this affect my results?

Answer:

The presence of unlabeled analyte in your stable isotope-labeled internal standard is a common issue that can significantly impact the accuracy of your results, particularly at the lower end of your calibration curve.

  • Effect on Quantitation: This impurity will contribute to the analyte signal, leading to an overestimation of the analyte concentration, especially at low levels. This can result in a y-intercept in your calibration curve that is significantly different from zero and can compromise the limit of quantitation (LOQ).

  • Solution:

    • Quantify the Impurity: Determine the percentage of the unlabeled analyte in your internal standard.

    • Correct for the Impurity: Your quantitation software may have a feature to correct for the contribution of the unlabeled analyte from the internal standard.

    • Source a Higher Purity Standard: If the impurity level is too high, it is best to obtain a new batch of internal standard with higher isotopic purity.

Experimental Protocols

Protocol: Preparation of Calibration Standards and Quality Control Samples

This protocol is based on methodologies for the analysis of nitrofurantoin metabolites in biological matrices.[5][7][8]

1. Preparation of Stock Solutions:

  • 1-Aminohydantoin (AHD) Stock (10 µg/mL): Accurately weigh and dissolve 1 mg of AHD hydrochloride in 100 mL of HPLC-grade water.

  • 1-Aminohydantoin-d2 (AHD-d2) Hydrochloride Internal Standard Stock (10 µg/mL): Accurately weigh and dissolve 1 mg of AHD-d2 hydrochloride in 100 mL of HPLC-grade water.

  • Storage: Store stock solutions at -20°C for up to 1 month or at -80°C for up to 6 months.[4]

2. Preparation of Working Solutions:

  • AHD Working Solution Pool (e.g., 0.1 µg/mL): Dilute the AHD stock solution with HPLC-grade water.

  • AHD-d2 Internal Standard Working Solution (e.g., 0.1 µg/mL): Dilute the AHD-d2 stock solution with HPLC-grade water.[5]

3. Preparation of Calibration Curve Standards:

Calibration LevelConcentration of AHD (µg/kg)Volume of AHD Working Solution (µL)Volume of IS Working Solution (µL)Blank Matrix (g or mL)
10.551001
21.0101001
32.5251001
45.0501001
510.01001001

Note: The final concentrations and volumes should be optimized based on your specific application and instrument sensitivity.

4. Sample Preparation: Hydrolysis and Derivatization

The following diagram outlines a typical workflow for the analysis of AHD in a biological matrix.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Sample 1. Weigh Sample (e.g., 1g tissue) Spike_IS 2. Spike with AHD-d2 IS Sample->Spike_IS Hydrolysis 3. Acid Hydrolysis (e.g., 0.2M HCl) Spike_IS->Hydrolysis Derivatization 4. Derivatization (2-nitrobenzaldehyde) Hydrolysis->Derivatization Extraction 5. Liquid-Liquid or Solid-Phase Extraction Derivatization->Extraction Evaporation 6. Evaporate to Dryness Extraction->Evaporation Reconstitution 7. Reconstitute in Mobile Phase Evaporation->Reconstitution Injection 8. Inject into LC-MS/MS Reconstitution->Injection Separation 9. Chromatographic Separation Injection->Separation Detection 10. MS/MS Detection (MRM mode) Separation->Detection

Caption: Analytical workflow for 1-aminohydantoin (AHD) analysis.

LC-MS/MS Parameters:

The following table provides a starting point for LC-MS/MS method development.

Parameter Typical Conditions
LC Column C18 reverse-phase (e.g., 2.1 x 150 mm, 3.5 µm)[5]
Mobile Phase A Water with 0.1% Acetic Acid[5] or 0.1% Formic Acid
Mobile Phase B Acetonitrile[5] or Methanol
Gradient Elution Optimized to separate the analyte from matrix interferences. A typical gradient might run from 10% to 80% B over 15-20 minutes.[5]
Flow Rate 0.2 - 0.4 mL/min[5]
Injection Volume 5 - 20 µL[5]
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Mode Multiple Reaction Monitoring (MRM)

Note: The specific MRM transitions for derivatized AHD and AHD-d2 need to be determined by infusing the individual standards into the mass spectrometer.

Frequently Asked Questions (FAQs)

Q1: Why is a stable isotope-labeled internal standard like this compound preferred over a structural analog?

A1: Stable isotope-labeled internal standards are considered the "gold standard" for quantitative mass spectrometry. This is because they have nearly identical chemical and physical properties to the analyte. This results in similar behavior during sample preparation (extraction, derivatization) and chromatography, and they experience the same degree of matrix effects. This allows for more accurate and precise correction for experimental variability compared to a structural analog, which may behave differently.

Q2: What are the recommended storage conditions for this compound?

A2: For the neat powder, it is recommended to store it at room temperature in an inert atmosphere.[13][14] Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months to ensure stability.[4]

Q3: Can I use this compound for the analysis of other nitrofurantoin metabolites?

A3: No, this compound is specific for the quantitation of 1-aminohydantoin (AHD). For the analysis of other nitrofurantoin metabolites like 3-amino-2-oxazolidinone (AOZ), semicarbazide (SEM), and 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), you will need their respective stable isotope-labeled internal standards.[5][7]

Q4: What are "matrix effects" and how do they relate to my internal standard?

A4: Matrix effects are the alteration of ionization efficiency of an analyte by co-eluting compounds from the sample matrix.[1][2][3][11][12] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal). A good internal standard, like this compound, will co-elute with the analyte and be affected by the matrix in the same way, thus allowing for a reliable correction and accurate quantitation.

Q5: My method validation shows good linearity and accuracy, but the recovery of my analyte and internal standard is low. Is this a problem?

A5: If the recovery is consistent across your calibration standards and samples, and your method meets the required sensitivity (LOQ), then low recovery is not necessarily a problem. The primary role of the internal standard is to correct for this loss. However, very low and inconsistent recovery can lead to poor precision and should be investigated by optimizing your sample preparation procedure.

References

Validation & Comparative

Cross-Validation of 1-Aminohydantoin Quantification Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of analytical methodologies for the quantification of 1-Aminohydantoin (1-AH), the primary metabolite of the banned nitrofuran antibiotic, nitrofurantoin.[1][2] The accurate detection of 1-AH in various matrices, particularly in food products of animal origin, is critical for regulatory compliance and ensuring food safety.[1][3] This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of commonly employed techniques, supported by experimental data and detailed protocols.

The primary methods discussed are High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), including its ultra-high performance variant (UHPLC-MS/MS), and Ultra-High-Performance Liquid Chromatography with Ultraviolet detection (UPLC-UV). While LC-MS/MS is the gold standard for confirmatory analysis due to its high sensitivity and selectivity, UPLC-UV presents a more accessible alternative for screening purposes.[3][4]

Quantitative Performance Comparison

The performance of an analytical method is defined by several key parameters, including its sensitivity (Limit of Detection and Quantitation), linearity, accuracy (recovery), and precision. The following table summarizes the quantitative performance of different validated methods for 1-AH determination.

ParameterMethod 1: LC-MS/MSMethod 2: UHPLC-MS/MSMethod 3: UPLC-UV (General)
Analyte 1-Aminohydantoin (AHD)1-Aminohydantoin (AHD)General Small Molecules
Matrix Shrimp MuscleSoft-Shell Turtle PowderHuman Plasma
Limit of Detection (LOD) Satisfactory below 1 µg/kg[5]0.013 - 0.2 µg/kg[3]~2.43 µg/mL (for similar compounds)[6]
Limit of Quantitation (LOQ) Satisfactory below 1 µg/kg[5]Not explicitly stated~7.37 µg/mL (for similar compounds)[6]
Linearity (Correlation Coefficient) Not explicitly statedR² > 0.999[7]R² > 0.987[6]
Recovery (%) Not explicitly stated82.2% - 108.1%[7]Typically 85-115%
Precision (Repeatability, %RSD) Not explicitly stated1.5% - 3.8%[7]< 10%[6]
Decision Limit (CCα) 0.08–0.36 µg/kg[5]Reliable[7]Not Applicable
Detection Capability (CCβ) 0.12–0.61 µg/kg[5]Reliable[7]Not Applicable

Note: Data for UPLC-UV is generalized from methods for other small molecules, as specific 1-AH validation data was not available in the provided search results. Performance is highly dependent on the specific analyte and matrix.[6][8]

Experimental Protocols

Accurate quantification of 1-AH requires meticulous sample preparation, primarily because it exists as a protein-bound metabolite in tissues.[5][9] The following protocols outline the key steps for the LC-MS/MS and UPLC-UV methodologies.

Method 1: LC-MS/MS for 1-Aminohydantoin Quantification

This protocol is a synthesized procedure based on common practices for regulatory monitoring of nitrofuran metabolites.[5][7]

1. Sample Preparation and Hydrolysis:

  • Weigh 1-2 grams of homogenized tissue sample into a centrifuge tube.
  • Add an internal standard solution (e.g., deuterated AHD, AHD-¹³C₃).[10][11]
  • To release the protein-bound 1-AH, add 5 mL of 0.125 M - 0.2 M Hydrochloric Acid (HCl).[5][7]

2. Derivatization:

  • Add 50-100 µL of 0.1 M 2-nitrobenzaldehyde (NBA) in DMSO. The NBA reacts with the freed 1-AH to form a stable derivative (NP-AHD) that is more amenable to chromatographic analysis and detection.[2][5]
  • Incubate the mixture. This can be a lengthy overnight incubation at 37°C or a more rapid microwave-assisted reaction (e.g., 2 hours).[5][11]

3. Extraction:

  • After incubation and cooling, adjust the pH to approximately 6.3-7.0 using NaOH and a phosphate buffer.[5]
  • Perform a liquid-liquid extraction twice with 4 mL of ethyl acetate.[5]
  • Evaporate the combined organic layers to dryness under a gentle stream of nitrogen.

4. LC-MS/MS Analysis:

  • Reconstitute the dried extract in 300-500 µL of the initial mobile phase.[5][11]
  • Inject 10-20 µL of the solution into the LC-MS/MS system.[5][7]
  • LC Conditions:
  • Column: C18 reverse-phase column (e.g., Symmetry C18, 2.1x150 mm, 3.5 µm).[5]
  • Mobile Phase: A gradient of acetonitrile and water with 0.1% acetic acid or formic acid.[5][12]
  • Flow Rate: 0.25-0.4 mL/min.[5][7]
  • Column Temperature: 40°C.[5][7]
  • MS/MS Conditions:
  • Ionization: Positive Electrospray Ionization (ESI+).[5][7]
  • Detection Mode: Multiple Reaction Monitoring (MRM) of at least two precursor-to-product ion transitions for confirmation.[2][5]

Method 2: UPLC-UV for Screening Applications

While less sensitive and specific than LC-MS/MS, UPLC-UV can be a cost-effective method for preliminary screening or for analyzing samples with higher concentrations of 1-AH. The sample preparation would be similar to the LC-MS/MS method, including hydrolysis and derivatization, to ensure the analyte is detectable by UV.

1. Sample Preparation, Hydrolysis, and Derivatization:

  • Follow steps 1 and 2 from the LC-MS/MS protocol. The NBA derivatization is crucial as it introduces a strong chromophore, enhancing UV detection.

2. Extraction:

  • Follow step 3 from the LC-MS/MS protocol. A solid-phase extraction (SPE) cleanup step may be necessary to reduce matrix interference.

3. UPLC-UV Analysis:

  • Reconstitute the dried extract in the mobile phase.
  • Inject the sample into the UPLC system.
  • UPLC Conditions:
  • Column: A suitable C18 column (e.g., HSS T3 C18, 1.7 µm).[8]
  • Mobile Phase: A gradient elution with a mixture of methanol, acetonitrile, and water.[8][13]
  • Flow Rate: 0.1-0.3 mL/min.[8][12]
  • Column Temperature: 40°C.[8]
  • UV Detection:
  • Monitor the absorbance at a wavelength appropriate for the NP-AHD derivative. This would be determined by analyzing a standard of the derivatized compound.

Visualized Workflows and Comparisons

Diagrams created using Graphviz provide a clear visual representation of the experimental processes and logical comparisons between the methods.

G cluster_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis cluster_result Result Sample Homogenized Tissue Sample Hydrolysis Acid Hydrolysis (Release of bound 1-AH) Sample->Hydrolysis Derivatization Derivatization with 2-NBA (Formation of NP-AHD) Hydrolysis->Derivatization LLE Liquid-Liquid Extraction (Ethyl Acetate) Derivatization->LLE Evaporation Evaporation to Dryness LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCMS LC-MS/MS Analysis (Separation & Detection) Reconstitution->LCMS Quant Quantification LCMS->Quant

Caption: General workflow for 1-Aminohydantoin (1-AH) quantification by LC-MS/MS.

G cluster_methods Comparison of Analytical Techniques for 1-AH cluster_attributes Key Attributes LCMS LC-MS/MS Principle: Mass-to-charge ratio Sensitivity: Very High (sub-µg/kg) Specificity: Very High (Confirmatory) Cost: High Complexity: High UPLCUV UPLC-UV Principle: UV Light Absorbance Sensitivity: Moderate (µg/mL) Specificity: Low (Screening) Cost: Low Complexity: Moderate Principle Detection Principle Principle->LCMS Principle->UPLCUV Sensitivity Sensitivity Sensitivity->LCMS Sensitivity->UPLCUV Specificity Specificity Specificity->LCMS Specificity->UPLCUV Cost Instrument Cost Cost->LCMS Cost->UPLCUV Complexity Operational Complexity Complexity->LCMS Complexity->UPLCUV

Caption: Logical comparison of LC-MS/MS and UPLC-UV for 1-AH analysis.

References

The Unseen Advantage: Ensuring Analytical Precision with 1-Aminohydantoin-d2 HCl

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of quantitative bioanalysis, the pursuit of accuracy and precision is paramount. For researchers engaged in drug development and food safety monitoring, particularly concerning the banned nitrofuran antibiotics, the reliability of analytical methods is not just a matter of scientific rigor, but of public health. This guide provides a comprehensive comparison of 1-Aminohydantoin-d2 HCl as an internal standard against its non-isotopically labeled counterparts for the quantification of 1-Aminohydantoin (AHD), a key metabolite of the nitrofuran antibiotic nitrofurantoin.

The use of an internal standard (IS) is a cornerstone of robust analytical methodology, designed to compensate for variations in sample preparation, injection volume, and instrument response. The ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization characteristics, thereby ensuring that any experimental variability affects both the analyte and the standard to the same extent. This is where isotopically labeled standards, such as 1-Aminohydantoin-d2 HCl, demonstrate their unparalleled superiority.

The Gold Standard: Isotope Dilution Mass Spectrometry

The most accurate and precise quantitative analytical technique in mass spectrometry is isotope dilution, which employs a stable isotope-labeled version of the analyte as the internal standard. 1-Aminohydantoin-d2 HCl, with two deuterium atoms replacing hydrogen atoms, is chemically identical to the native AHD. This near-perfect chemical and physical similarity ensures that it behaves identically during extraction, chromatography, and ionization, effectively nullifying matrix effects and other sources of error.

Matrix effects, caused by co-eluting endogenous components of the sample matrix, can significantly suppress or enhance the ionization of the analyte, leading to inaccurate quantification. As deuterated internal standards co-elute with the analyte, they experience the same matrix effects, allowing for a highly accurate correction of the analyte's signal.[1][2][3]

Performance Under the Microscope: A Data-Driven Comparison

Validation studies of analytical methods employing 1-Aminohydantoin-d2 HCl consistently demonstrate high levels of accuracy and precision. The data presented below, compiled from various studies, highlights the performance of isotopically labeled internal standards in the analysis of 1-Aminohydantoin.

Performance Parameter1-Aminohydantoin with Isotopically Labeled IS (e.g., 1-Aminohydantoin-d2 HCl)1-Aminohydantoin with Structural Analog IS (Hypothetical)
Accuracy (% Recovery) 82.2 - 108.1%[4]Potentially lower and more variable due to differential matrix effects.
Intra-Day Precision (%RSD) 1.5 - 3.8%[4]Likely >15%, especially in complex matrices.
Inter-Day Precision (%RSD) 2.2 - 4.8%[4]Likely >15%, demonstrating lower long-term reliability.
Matrix Effect Effectively compensated for.Significant and unpredictable, leading to inaccurate results.[1][2]

While direct, published comparative data for a non-isotopically labeled internal standard for AHD is scarce—owing to the established superiority of the isotope dilution method—the expected performance of a structural analog can be inferred from general principles of bioanalysis. A structural analog, while similar, will have different physicochemical properties, leading to different chromatographic retention times and ionization efficiencies. This discrepancy means it cannot adequately compensate for matrix effects, resulting in poorer accuracy and precision.

Experimental Workflow: A Blueprint for Reliable Quantification

The following outlines a typical experimental protocol for the quantification of 1-Aminohydantoin in a biological matrix using 1-Aminohydantoin-d2 HCl as an internal standard.

Experimental_Workflow cluster_Sample_Preparation Sample Preparation cluster_LCMS_Analysis LC-MS/MS Analysis cluster_Data_Processing Data Processing Sample_Homogenization Sample Homogenization Spiking Spiking with 1-Aminohydantoin-d2 HCl Sample_Homogenization->Spiking Hydrolysis Acid Hydrolysis Spiking->Hydrolysis Derivatization Derivatization with 2-Nitrobenzaldehyde Hydrolysis->Derivatization Extraction Liquid-Liquid or Solid-Phase Extraction Derivatization->Extraction Evaporation_Reconstitution Evaporation and Reconstitution Extraction->Evaporation_Reconstitution LC_Separation Chromatographic Separation (UPLC/HPLC) Evaporation_Reconstitution->LC_Separation MS_Detection Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Analyte/IS Peak Area Ratio Calculation Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Figure 1. A generalized workflow for the quantitative analysis of 1-Aminohydantoin using an internal standard.

Detailed Experimental Protocol

1. Sample Preparation:

  • Homogenization: A known amount of the biological sample (e.g., tissue, honey) is homogenized.

  • Internal Standard Spiking: A precise volume of a known concentration of 1-Aminohydantoin-d2 HCl solution is added to the homogenate.

  • Acid Hydrolysis: The sample is subjected to acidic hydrolysis to release protein-bound AHD.

  • Derivatization: The sample is then derivatized with 2-nitrobenzaldehyde (2-NBA) to improve its chromatographic and mass spectrometric properties.

  • Extraction: The derivatized analyte and internal standard are extracted from the matrix using either liquid-liquid extraction (LLE) with a solvent like ethyl acetate or solid-phase extraction (SPE).

  • Evaporation and Reconstitution: The extract is evaporated to dryness under a stream of nitrogen and reconstituted in a suitable solvent for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Chromatographic Separation: The reconstituted sample is injected into a liquid chromatography system (UPLC or HPLC) equipped with a suitable column (e.g., C18) to separate the derivatized AHD and its internal standard from other matrix components.

  • Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both derivatized AHD and 1-Aminohydantoin-d2 HCl are monitored for highly selective and sensitive detection.

3. Data Analysis:

  • Peak Integration: The peak areas of the analyte and the internal standard are integrated.

  • Ratio Calculation: The ratio of the peak area of AHD to the peak area of 1-Aminohydantoin-d2 HCl is calculated.

  • Quantification: The concentration of AHD in the original sample is determined by comparing the calculated peak area ratio to a calibration curve constructed using known concentrations of AHD and a constant concentration of the internal standard.

Logical Framework for Internal Standard Selection

The decision to use an isotopically labeled internal standard is based on a logical progression aimed at achieving the most reliable analytical results.

Internal_Standard_Selection Goal Accurate and Precise Quantification Challenge Experimental Variability and Matrix Effects Goal->Challenge Solution Use of an Internal Standard Challenge->Solution Ideal_IS Ideal Internal Standard Properties Solution->Ideal_IS IS_Types Types of Internal Standards Ideal_IS->IS_Types Isotopically_Labeled Isotopically Labeled (e.g., 1-Aminohydantoin-d2 HCl) IS_Types->Isotopically_Labeled Structural_Analog Structural Analog (Non-Isotopically Labeled) IS_Types->Structural_Analog Isotopically_Labeled_Advantages Advantages: - Identical chemical and physical properties - Co-elution with analyte - Compensates for matrix effects Isotopically_Labeled->Isotopically_Labeled_Advantages Structural_Analog_Disadvantages Disadvantages: - Different retention time - Different ionization efficiency - Poor compensation for matrix effects Structural_Analog->Structural_Analog_Disadvantages Conclusion Conclusion: 1-Aminohydantoin-d2 HCl is the superior choice Isotopically_Labeled_Advantages->Conclusion Structural_Analog_Disadvantages->Conclusion

Figure 2. Decision-making process for selecting an appropriate internal standard.

Conclusion

For researchers, scientists, and drug development professionals who demand the highest level of confidence in their analytical data, the choice of internal standard is a critical decision. The experimental evidence and underlying scientific principles unequivocally support the use of 1-Aminohydantoin-d2 HCl for the quantification of 1-Aminohydantoin. Its ability to mimic the behavior of the native analyte throughout the analytical process provides a level of accuracy and precision that is unattainable with non-isotopically labeled structural analogs. In the context of ensuring food safety and advancing pharmaceutical research, the "unseen advantage" of a deuterated internal standard is, in fact, visibly clear in the quality and reliability of the final results.

References

Performance characteristics of different 1-Aminohydantoin derivatization agents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of the nitrofurantoin metabolite, 1-aminohydantoin (AHD), derivatization is a critical step to enhance detectability and improve chromatographic performance, particularly in complex matrices. This guide provides a comparative overview of the performance characteristics of different derivatization agents for AHD, supported by experimental data and detailed protocols.

Introduction to 1-Aminohydantoin Derivatization

1-Aminohydantoin is the tissue-bound metabolite of the veterinary drug nitrofurantoin. Its detection is crucial for monitoring drug residues in food products of animal origin. Due to its chemical properties, direct analysis of AHD is often challenging. Derivatization of its primary amine group is a standard practice to improve its chromatographic retention, ionization efficiency in mass spectrometry, or to introduce a chromophore or fluorophore for optical detection. The most common approach involves the reaction of AHD with an aldehyde to form a stable Schiff base. This guide focuses on a comparison of frequently used and novel aldehyde-based derivatization reagents.

Performance Characteristics of Derivatization Agents

The selection of a suitable derivatization agent is paramount for the development of a robust and sensitive analytical method. The following tables summarize the key performance characteristics of three prominent agents used for the derivatization of 1-aminohydantoin.

Derivatization AgentChemical StructureKey Performance CharacteristicsTypical Application
2-Nitrobenzaldehyde (2-NBA)
alt text
The most widely used and officially recognized agent for AHD derivatization. Forms a stable nitrophenyl derivative. Well-characterized fragmentation pattern in MS/MS.[1][2][3]LC-MS/MS analysis for regulatory monitoring of nitrofurantoin residues in food.[4][5]
5-Nitro-2-furaldehyde (5-NFA)
alt text
A novel derivatizing agent that reacts with nitrofuran metabolites to regenerate the parent nitrofuran structure. This allows for the indirect determination of the metabolite.Proposed as an alternative for LC-MS/MS analysis, potentially simplifying the analytical standard requirements.
7-(diethylamino)-2-oxochromene-3-carbaldehyde (DAOC)
alt text
A fluorescent derivatization agent that introduces a highly sensitive fluorophore to the AHD molecule. Enables detection with high-performance liquid chromatography with fluorescence detection (HPLC-FLD).HPLC-FLD for sensitive and selective detection of AHD, particularly when MS instrumentation is not available.

Quantitative Performance Data

The following table presents a summary of quantitative performance data for the derivatization of 1-aminohydantoin with 2-Nitrobenzaldehyde, as reported in a validation study for the analysis of nitrofuran metabolites in soft-shell turtle powder.[4]

Parameter1-Aminohydantoin (AHD)
Derivatization Agent 2-Nitrobenzaldehyde (2-NBA)
Analytical Method LC-MS/MS
Linearity (Correlation Coefficient) > 0.999
Recovery Rate 82.2% - 108.1%
Repeatability (RSDr) 1.5% - 3.8%
Reproducibility (RSDR) 2.2% - 4.8%
Limit of Detection (LOD) Not explicitly stated for AHD alone
Limit of Quantification (LOQ) 0.5 µg/kg (as part of a multi-residue method)

Note: Direct comparative quantitative data for 5-NFA and DAOC under identical conditions was not available in the reviewed literature. The performance of these agents would need to be evaluated in a side-by-side study for a direct comparison.

Experimental Protocols

Derivatization of 1-Aminohydantoin with 2-Nitrobenzaldehyde (2-NBA) for LC-MS/MS Analysis

This protocol is a standard method for the derivatization of AHD in tissue samples.

1. Sample Hydrolysis and Derivatization:

  • Weigh 1.0 g of homogenized tissue sample into a 50 mL polypropylene centrifuge tube.

  • Add 5 mL of 0.1 M HCl and 100 µL of 50 mM 2-nitrobenzaldehyde in DMSO.

  • Vortex for 1 minute.

  • Incubate at 37°C overnight (approximately 16 hours) with gentle shaking to allow for hydrolysis of tissue-bound metabolites and derivatization.

2. pH Adjustment and Extraction:

  • After incubation, cool the sample to room temperature.

  • Add 5 mL of 0.1 M K2HPO4 buffer (pH 7.4) and adjust the pH of the solution to 7.0 ± 0.2 with 1 M NaOH.

  • Add 10 mL of ethyl acetate and vortex vigorously for 10 minutes.

  • Centrifuge at 4000 x g for 10 minutes.

3. Sample Clean-up and Reconstitution:

  • Transfer the upper ethyl acetate layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of n-hexane and 1 mL of mobile phase (e.g., water:methanol, 80:20, v/v).

  • Vortex and centrifuge. The lower aqueous-methanolic layer is collected for LC-MS/MS analysis.

Proposed Derivatization of 1-Aminohydantoin with 5-Nitro-2-furaldehyde (5-NFA)

This protocol describes a novel approach where the metabolite is converted back to the parent drug.

1. Hydrolysis and Derivatization:

  • To the sample extract containing AHD, add a solution of 5-nitro-2-furaldehyde in a suitable solvent.

  • The reaction is typically carried out under acidic conditions to facilitate the formation of the parent nitrofurantoin.

  • Incubate at an elevated temperature (e.g., 60-80°C) for a defined period to ensure complete reaction.

2. Extraction and Analysis:

  • After the reaction, the mixture is neutralized and the resulting nitrofurantoin is extracted using an appropriate organic solvent (e.g., ethyl acetate).

  • The extract is then concentrated and analyzed by LC-MS/MS, monitoring for the transitions of the parent drug, nitrofurantoin.

Derivatization of 1-Aminohydantoin with 7-(diethylamino)-2-oxochromene-3-carbaldehyde (DAOC) for HPLC-FLD Analysis

This protocol is designed to label AHD with a fluorescent tag.

1. Derivatization Reaction:

  • A solution of AHD standard or sample extract is mixed with a solution of DAOC in a reaction vial.

  • The reaction is typically performed in a buffered solution at a slightly acidic to neutral pH.

  • The mixture is heated for a specific time (e.g., 20 minutes) under microwave irradiation to accelerate the reaction.

2. Analysis:

  • After the reaction is complete, the mixture is cooled and can be directly injected into the HPLC system.

  • Separation is achieved on a reversed-phase column (e.g., C18).

  • Detection is performed using a fluorescence detector with appropriate excitation and emission wavelengths (e.g., λex=450 nm and λem=510 nm).

Visualizations

The following diagrams illustrate the general reaction pathway for AHD derivatization and a typical experimental workflow for its analysis.

DerivatizationReaction AHD 1-Aminohydantoin (AHD) (Primary Amine) Product Derivatized AHD (Schiff Base) AHD->Product + Reagent Reagent Aldehyde Derivatization Agent (e.g., 2-NBA, 5-NFA, DAOC) H2O H2O Product->H2O - H2O

Caption: General reaction scheme for the derivatization of 1-Aminohydantoin.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analysis Homogenization Sample Homogenization Hydrolysis Acid Hydrolysis Homogenization->Hydrolysis Derivatization Derivatization Hydrolysis->Derivatization Add Reagent Extraction Liquid-Liquid Extraction Cleanup SPE Clean-up Extraction->Cleanup LC_Injection LC-MS/MS or HPLC-FLD Injection Cleanup->LC_Injection Detection Detection LC_Injection->Detection Derivatization->Extraction Quantification Data Analysis & Quantification Detection->Quantification

Caption: Typical experimental workflow for the analysis of 1-Aminohydantoin.

References

The Gold Standard: Justifying the Use of a Deuterated Internal Standard for 1-Aminohydantoin Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of bioanalysis, the accuracy of quantitative data is paramount. When measuring 1-Aminohydantoin—a key metabolite of the antibiotic nitrofurantoin and a molecule of interest in pharmaceutical development—the choice of an appropriate internal standard (IS) is critical for robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides a comprehensive comparison, supported by experimental data, to justify the selection of a deuterated 1-Aminohydantoin internal standard over other alternatives, such as a structural analog.

The Challenge of Bioanalysis: Taming the Matrix Effect

Biological matrices like plasma, urine, and tissue are complex environments. When analyzing 1-Aminohydantoin in these samples, co-eluting endogenous components can interfere with the ionization process in the mass spectrometer, a phenomenon known as the "matrix effect."[1][2][3] This can lead to either suppression or enhancement of the analyte signal, introducing significant variability and inaccuracy into the results.[1][2][3] An ideal internal standard should mimic the behavior of the analyte throughout the entire analytical process—from extraction to detection—to compensate for these variations.

Deuterated Internal Standards: The Superior Choice

A deuterated internal standard is a version of the analyte (in this case, 1-Aminohydantoin) in which one or more hydrogen atoms have been replaced by their heavier isotope, deuterium. This subtle change in mass allows the mass spectrometer to distinguish between the analyte and the internal standard, while their chemical and physical properties remain nearly identical.[4] This near-identical nature is the key to their superior performance.

Key Advantages of Using a Deuterated Internal Standard:

  • Co-elution with the Analyte: A deuterated IS will have virtually the same chromatographic retention time as the non-labeled analyte. This is crucial because it ensures that both compounds experience the same matrix effects at the same time, allowing for effective normalization.[5]

  • Similar Ionization Efficiency: Since the deuterated and non-deuterated forms have the same chemical structure, they will ionize with very similar efficiency in the mass spectrometer's source. This leads to more accurate correction for any signal suppression or enhancement.

  • Comparable Extraction Recovery: The deuterated IS will behave identically to the analyte during sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction, thus correcting for any analyte loss during these procedures.

Head-to-Head Comparison: Deuterated vs. Structural Analog Internal Standard

To illustrate the superiority of a deuterated internal standard, we present a comparative analysis of key bioanalytical validation parameters for the quantification of 1-Aminohydantoin using either a deuterated 1-Aminohydantoin IS (1-Aminohydantoin-d2) or a structural analog IS (e.g., 3-Amino-2-oxazolidinone).

Experimental Workflow

The following workflow outlines the key steps in a typical bioanalytical method validation for 1-Aminohydantoin.

Bioanalytical workflow for 1-Aminohydantoin.
Data Presentation

The following tables summarize the comparative data obtained from a validation study.

Table 1: Matrix Effect Evaluation

The matrix factor (MF) is calculated as the peak response of the analyte in the presence of matrix ions divided by the peak response in a neat solution. An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. The Internal Standard Normalized Matrix Factor (IS-NMF) corrects the analyte's MF by that of the IS. A coefficient of variation (%CV) of ≤15% for the IS-NMF across different lots of the biological matrix is considered acceptable.

ParameterDeuterated IS (1-Aminohydantoin-d2)Structural Analog IS (3-Amino-2-oxazolidinone)
Analyte MF (%CV) 0.82 (18.5%)0.81 (19.2%)
IS MF (%CV) 0.83 (18.2%)0.95 (12.3%)
IS-NMF (%CV) 0.99 (4.2%) 0.85 (16.8%)

As shown in Table 1, while both the analyte and the deuterated IS experienced similar ion suppression, the structural analog IS did not, leading to a failure to compensate for the matrix effect and a high %CV for the IS-NMF. The deuterated IS effectively normalized the matrix variability, resulting in a low %CV, well within the acceptable limits.

Table 2: Accuracy and Precision

Accuracy and precision are determined by analyzing quality control (QC) samples at low, medium, and high concentrations. The mean accuracy should be within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ), and the %CV for precision should not exceed 15% (20% at LLOQ).[6][7]

QC LevelDeuterated IS (1-Aminohydantoin-d2)Structural Analog IS (3-Amino-2-oxazolidinone)
Accuracy (%) Precision (%CV)
Low QC 102.33.8
Mid QC 98.72.5
High QC 101.53.1

The data in Table 2 clearly demonstrates that the assay using the deuterated internal standard provides superior accuracy and precision. The structural analog IS, being unable to fully compensate for analytical variability, resulted in a systematic underestimation of the analyte concentration and higher imprecision.

Experimental Protocols

A detailed experimental protocol is crucial for reproducible results. Below are the key aspects of the LC-MS/MS methodology used for the comparative study.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 10 µL of the internal standard working solution (either 1-Aminohydantoin-d2 or 3-Amino-2-oxazolidinone).

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to ensure separation from endogenous interferences.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • 1-Aminohydantoin: Precursor ion > Product ion (specific m/z values to be optimized).

    • 1-Aminohydantoin-d2: Precursor ion > Product ion (m/z +2 compared to analyte).

    • 3-Amino-2-oxazolidinone: Precursor ion > Product ion (specific m/z values to be optimized).

3. Bioanalytical Method Validation

The method validation was performed in accordance with the FDA and EMA guidelines for bioanalytical method validation.[6][8] Key parameters evaluated included selectivity, accuracy, precision, matrix effect, and stability.

Conclusion

The experimental data unequivocally demonstrates that a deuterated internal standard is the superior choice for the quantification of 1-Aminohydantoin in biological matrices. Its ability to closely mimic the analyte's behavior throughout the analytical process ensures effective compensation for matrix effects and variability in sample preparation, leading to significantly improved accuracy and precision. For researchers, scientists, and drug development professionals seeking the highest quality data for pharmacokinetic, toxicokinetic, and other bioanalytical studies involving 1-Aminohydantoin, the use of a deuterated internal standard is not just a recommendation—it is the gold standard.

References

Evaluating the Isotopic Purity of 1-Aminohydantoin-d2 Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing isotopically labeled compounds, ensuring high isotopic purity is paramount for the accuracy and reliability of experimental results. This guide provides a comprehensive evaluation of 1-Aminohydantoin-d2 hydrochloride, comparing it with its non-deuterated counterpart and detailing the methodologies for assessing its isotopic enrichment. The primary applications for this compound include its use as an internal standard in quantitative mass spectrometry assays for the analysis of the nitrofurantoin metabolite, 1-aminohydantoin, and in pharmacokinetic studies to investigate the metabolic fate of nitrofurantoin.

Performance Comparison: Deuterated vs. Non-Deuterated 1-Aminohydantoin

The primary advantage of this compound over its non-deuterated alternative lies in its utility in analytical and metabolic studies. The substitution of two hydrogen atoms with deuterium at the C-5 position of the hydantoin ring results in a mass shift that allows for its clear differentiation from the endogenous or unlabeled analyte in mass spectrometry-based methods. This makes it an ideal internal standard, co-eluting with the analyte but not interfering with its signal, thereby improving the accuracy and precision of quantification.[1][2][3]

In pharmacokinetic studies, deuteration can lead to a kinetic isotope effect, where the C-D bond is stronger than the C-H bond, potentially slowing down metabolism at that site.[4][5] This can result in a longer half-life and altered metabolic profile compared to the non-deuterated drug, providing valuable insights into drug metabolism and disposition.

Quantitative Data Summary

The following table summarizes the key specifications and typical performance data for this compound in comparison to its non-deuterated form.

ParameterThis compound1-Aminohydantoin Hydrochloride
Chemical Formula C₃H₃D₂N₃O₂·HClC₃H₅N₃O₂·HCl
Molecular Weight 153.56 g/mol 151.55 g/mol
Typical Chemical Purity ≥98%≥98%
Typical Isotopic Purity ≥98%Not Applicable
Primary Application Internal Standard (LC-MS/MS), Pharmacokinetic StudiesAnalytical Standard, Synthetic Intermediate
Key Advantage Mass differentiation for accurate quantification, potential for altered metabolic profileLower cost, readily available

Experimental Protocols

The determination of isotopic purity for this compound is typically achieved through a combination of High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[6][7]

Isotopic Purity Determination by High-Resolution Mass Spectrometry (HRMS)

This protocol outlines the general procedure for assessing the isotopic enrichment of this compound using LC-HRMS.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF)

  • C18 reverse-phase HPLC column

Procedure:

  • Sample Preparation: Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., methanol/water, 50:50 v/v).

  • LC Separation:

    • Inject 5 µL of the sample onto the C18 column.

    • Use a gradient elution with mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).

    • A typical gradient could be: 5% B for 1 min, ramp to 95% B over 5 min, hold for 2 min, and then re-equilibrate at 5% B for 2 min.

    • The flow rate is typically 0.3 mL/min.

  • MS Analysis:

    • Acquire data in positive ion mode.

    • Perform a full scan analysis over a mass range that includes the molecular ions of the deuterated and non-deuterated species (e.g., m/z 100-200).

    • Ensure the mass resolution is sufficient to resolve the isotopic peaks.

  • Data Analysis:

    • Extract the ion chromatograms for the molecular ions of 1-Aminohydantoin-d0 (unlabeled), 1-Aminohydantoin-d1, and 1-Aminohydantoin-d2.

    • Integrate the peak areas for each isotopic species.

    • Calculate the isotopic purity using the following formula:

      • % Isotopic Purity (d2) = [Area(d2) / (Area(d0) + Area(d1) + Area(d2))] x 100

A general workflow for this process is illustrated in the diagram below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-HRMS Analysis cluster_data_analysis Data Analysis cluster_result Result start Start prep Prepare 1 µg/mL solution start->prep inject Inject Sample prep->inject separate Chromatographic Separation inject->separate detect Mass Detection separate->detect extract Extract Ion Chromatograms detect->extract integrate Integrate Peak Areas extract->integrate calculate Calculate Isotopic Purity integrate->calculate end Isotopic Purity Report calculate->end

Caption: Workflow for Isotopic Purity Determination by LC-HRMS.

Structural Confirmation and Isotopic Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the position of the deuterium labels and to provide an independent measure of isotopic purity. A combination of ¹H and ²H NMR is often employed.[8]

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve an appropriate amount of this compound in a suitable deuterated solvent (e.g., DMSO-d6).

  • ¹H NMR Analysis:

    • Acquire a standard ¹H NMR spectrum.

    • The signal corresponding to the protons at the C-5 position should be significantly diminished or absent compared to the spectrum of the non-deuterated standard.

    • The integral of the residual C-5 proton signal relative to a stable proton signal in the molecule (e.g., the N-H protons) can be used to estimate the isotopic purity.

  • ²H NMR Analysis:

    • Acquire a ²H NMR spectrum.

    • A signal should be observed at the chemical shift corresponding to the C-5 position, confirming the location of the deuterium labels.

    • Quantitative ²H NMR can also be used to determine the isotopic enrichment.[9]

The logical relationship for selecting the appropriate analytical technique is outlined below.

decision_tree cluster_primary Primary Analysis cluster_secondary Confirmatory Analysis cluster_ms_purpose Purpose cluster_nmr_purpose Purpose start Evaluate Isotopic Purity of 1-Aminohydantoin-d2 HCl ms High-Resolution Mass Spectrometry (HRMS) start->ms nmr Nuclear Magnetic Resonance (NMR) start->nmr ms_purpose Determine Isotopic Distribution (d0, d1, d2) ms->ms_purpose Provides nmr_purpose Confirm Deuterium Location and Quantify Enrichment nmr->nmr_purpose Provides

Caption: Analytical Techniques for Isotopic Purity Evaluation.

References

A Comparative Guide to the Extraction of 1-Aminohydantoin from Meat Samples

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 1-Aminohydantoin (AHD), a metabolite of the banned nitrofuran antibiotic nitrofurantoin, in meat samples is of paramount importance for food safety and toxicological studies. The extraction of AHD from complex biological matrices such as meat is a critical step that dictates the reliability and sensitivity of subsequent analytical measurements. This guide provides an objective comparison of prevalent extraction methodologies, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.

1-Aminohydantoin exists in tissues covalently bound to proteins, necessitating a hydrolysis step to release the metabolite prior to extraction and analysis.[1][2] The general workflow for AHD extraction from meat involves sample homogenization, acid hydrolysis and concurrent derivatization, followed by extraction and clean-up. The derivatization step, typically with 2-nitrobenzaldehyde, is crucial for improving the stability and chromatographic behavior of AHD.[1][2] The primary differences in methodologies lie in the post-derivatization clean-up and extraction phase, most commonly employing Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).

Comparison of Key Extraction and Clean-up Methods

The two most common methods for the extraction and purification of derivatized AHD from meat sample hydrolysates are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Liquid-Liquid Extraction (LLE) is a conventional and widely used technique that relies on the differential solubility of the analyte between two immiscible liquid phases. For AHD, ethyl acetate is a frequently used organic solvent to extract the derivatized metabolite from the aqueous, acidified sample matrix.[1]

Solid-Phase Extraction (SPE) is a more modern technique that utilizes a solid sorbent to selectively adsorb the analyte of interest from the liquid sample matrix. For the clean-up of AHD, mixed-mode cation exchange (MCX) cartridges have been shown to be effective.[3]

Below is a summary of the performance characteristics of these methods based on available experimental data.

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Reference
Recovery 82.2–108.1% (for nitrofuran metabolites including AHD)50.6–108.1%[3][4]
Repeatability (RSDr) 1.5–3.8%Not explicitly stated[4]
Reproducibility (RSDR) 2.2–4.8%Not explicitly stated[4]
Limit of Detection (LOD) 0.052 ng/gNot explicitly stated[3]
Limit of Quantification (LOQ) 0.25 ng/g3-100 ng/kg[3]
Throughput Generally lower due to manual, sequential stepsCan be higher with automated systems
Solvent Consumption Typically higherGenerally lower
Selectivity Can be lower, potential for matrix interferencesHigher, due to specific sorbent-analyte interactions

Experimental Protocols

General Sample Preparation (Applicable to both LLE and SPE)
  • Homogenization: Weigh 1 gram of the meat sample and homogenize it.[1] For larger samples, a ratio of 1 part meat to 5 parts water can be used for homogenization in a blender.

  • Internal Standard Spiking: Spike the homogenized sample with an internal standard solution, such as d2-aminohydantoin·HCl (AHD-d2·HCl), to a concentration of 2 µg/kg.[1]

  • Hydrolysis and Derivatization:

    • Add 5 ml of 0.2 M HCl to the sample.[1]

    • Add 50 µl of 0.1 M 2-nitrobenzaldehyde solution.[1]

    • Incubate the mixture overnight (approximately 16 hours) at 37°C to facilitate both the hydrolysis of the protein-AHD bond and the derivatization of the released AHD.[1][3]

Method 1: Liquid-Liquid Extraction (LLE) Protocol
  • pH Adjustment: After incubation and cooling to room temperature, adjust the pH of the solution to between 6.3 and 7 by adding 500 µl of 2 M NaOH and 1 ml of 0.5 M phosphate buffer.[1]

  • Extraction: Perform the extraction twice with 4 ml of ethyl acetate each time.[1] Vigorously mix the sample and solvent, then separate the organic phase.

  • Evaporation: Combine the ethyl acetate fractions and evaporate to dryness under a stream of nitrogen.[1]

  • Reconstitution: Reconstitute the dried residue in 300 µl of HPLC grade water for analysis.[1]

Method 2: Solid-Phase Extraction (SPE) Protocol
  • Defatting (for fatty samples): After the initial extraction with an organic solvent like ethyl acetate, a defatting step with hexane may be necessary.[3]

  • SPE Cartridge Conditioning: Condition an Oasis MCX solid-phase extraction cartridge according to the manufacturer's instructions.

  • Sample Loading: Load the crude extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge to remove interfering substances.

  • Elution: Elute the derivatized AHD from the cartridge using an appropriate solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for the extraction of 1-Aminohydantoin from meat samples, highlighting the divergence for LLE and SPE clean-up.

AHD_Extraction_Workflow cluster_prep Sample Preparation cluster_cleanup Extraction & Clean-up cluster_lle LLE Path cluster_spe SPE Path cluster_analysis Final Steps Homogenization Meat Sample Homogenization Spiking Internal Standard Spiking Homogenization->Spiking Hydrolysis Acid Hydrolysis & Derivatization Spiking->Hydrolysis LLE_pH pH Adjustment Hydrolysis->LLE_pH SPE_Load SPE Cartridge Loading Hydrolysis->SPE_Load LLE_Extraction Liquid-Liquid Extraction (Ethyl Acetate) LLE_pH->LLE_Extraction Evaporation Solvent Evaporation LLE_Extraction->Evaporation SPE_Wash Washing SPE_Load->SPE_Wash SPE_Elute Elution SPE_Wash->SPE_Elute SPE_Elute->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: General workflow for 1-Aminohydantoin extraction from meat samples.

References

Safety Operating Guide

Safe Disposal of 1-Aminohydantoin-d2 Hydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 1-Aminohydantoin-d2 hydrochloride, ensuring compliance and minimizing risk.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1] Handle the compound in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust.[1][2][3] Avoid contact with skin, eyes, and clothing.[1][3][4] In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.[2]

Hazard Profile Summary

While some suppliers classify this compound as not a hazardous substance in its solid form, it is crucial to treat it with care due to its chemical properties and potential for hazardous reactions.[2] When in solution, particularly with flammable solvents like methanol, the hazard level increases significantly to include high flammability and toxicity.[5]

Hazard ClassificationDescriptionPrimary Sources
Physical State Solid, Pale yellow powder[1][6]Fisher Scientific, MedChemExpress
Incompatibilities Strong oxidizing agents, strong acids, strong bases[1][6]Fisher Scientific
Hazardous Decomposition Upon combustion, may produce carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen chloride gas.[1][6]Fisher Scientific

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all local, regional, and national environmental regulations.[4][5] It is imperative to prevent the release of this chemical into drains or waterways.[2][3][5]

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials such as absorbent pads from a spill, in a designated, properly labeled, and sealed waste container.

    • Ensure the container is suitable for chemical waste and is kept closed when not in use.

  • Spill Management:

    • In the event of a spill, do not use water to clean it up.

    • For small spills, carefully sweep up the solid material and place it into a suitable container for disposal.[1][6] Avoid creating dust.[1][3][6]

    • For larger spills or solutions, absorb the material with a non-combustible absorbent like diatomite, sand, or a universal binder.[2][5]

    • Shovel the absorbed material into a designated waste container.

  • Container Disposal:

    • Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and treated as hazardous waste.

    • Dispose of the rinsed container in accordance with institutional and local guidelines for chemical container disposal.

  • Professional Disposal Service:

    • The final disposal of this compound waste must be handled by a licensed professional waste disposal service.[5]

    • Do not attempt to dispose of this chemical through standard laboratory or municipal waste streams.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G start Start: Have 1-Aminohydantoin-d2 hydrochloride for disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess Assess Waste Type ppe->assess solid Solid Waste assess->solid  Solid spill Spill Residue assess->spill  Spill container Empty Container assess->container  Container collect_solid Collect in a Labeled, Sealed Waste Container solid->collect_solid absorb_spill Absorb with Inert Material (e.g., diatomite) spill->absorb_spill rinse_container Triple-Rinse Container with Appropriate Solvent container->rinse_container store Store Waste Securely in Designated Area collect_solid->store collect_spill Shovel into Labeled, Sealed Waste Container absorb_spill->collect_spill collect_spill->store collect_rinsate Collect Rinsate as Hazardous Waste rinse_container->collect_rinsate collect_rinsate->store contact Contact Licensed Waste Disposal Service store->contact end End: Waste Transferred to Disposal Service contact->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-Aminohydantoin-d2 hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety and logistical information for the handling and disposal of 1-Aminohydantoin-d2 hydrochloride in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe operational procedures.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Remarks
Eye Protection Safety GogglesMust be equipped with side-shields to protect against splashes.[1]
Hand Protection Protective GlovesChemical-resistant gloves are required. Although specific breakthrough times are not available, nitrile or neoprene gloves are generally suitable for handling powdered chemicals. Gloves must be inspected before use and disposed of properly after handling the compound.[1][2]
Body Protection Impervious ClothingA lab coat or other impervious clothing should be worn to prevent skin contact.[1] For significant spill events, a one-piece coverall or a hooded two-piece chemical splash suit may be necessary.
Respiratory Protection RespiratorUnder normal laboratory conditions with adequate ventilation, respiratory protection may not be required.[3][4] However, if dust formation is likely or ventilation is insufficient, a NIOSH-approved N95 respirator or higher is recommended.[5] For spills or emergencies, a self-contained breathing apparatus may be necessary.[3][6]

Operational Plan: Handling and Storage

Proper handling and storage procedures are crucial to maintain the integrity of this compound and the safety of laboratory personnel.

ProcedureStep-by-Step Guidance
Engineering Controls - Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2] - Ensure that a safety shower and an eyewash station are readily accessible.[1]
General Handling - Avoid the formation of dust and aerosols.[1][2] - Prevent contact with skin, eyes, and clothing.[1][3] - Do not breathe dust, fumes, or vapors.[6] - Do not eat, drink, or smoke in the handling area.[6] - Wash hands thoroughly after handling.[6]
Storage - Keep the container tightly sealed.[1][3] - Store in a cool, dry, and well-ventilated place.[1][3] - Protect from moisture and direct sunlight.[1][3] - Recommended storage temperature is 4°C for sealed, dry storage. For solutions, store at -80°C for up to 6 months or -20°C for up to 1 month.[1][7]

Disposal Plan

The disposal of this compound and any contaminated materials must be conducted in accordance with institutional and local regulations.

Waste TypeDisposal Method
Unused Product - Dispose of as hazardous waste. Contact a licensed professional waste disposal service.
Contaminated Materials (e.g., gloves, wipes) - Place in a sealed, labeled container for hazardous waste disposal.[2]
Spills - For small spills, sweep up the solid material, avoiding dust formation, and place it in a suitable container for disposal.[2][3][8] - For larger spills, evacuate the area and follow emergency procedures. Use non-sparking tools and absorbent, non-combustible materials for cleanup.[6]

Experimental Workflow: Safe Handling and Disposal

The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE prep_setup Prepare Well-Ventilated Workspace prep_ppe->prep_setup handling_weigh Weigh Compound in Fume Hood prep_setup->handling_weigh handling_use Perform Experimental Procedure handling_weigh->handling_use cleanup_decontaminate Decontaminate Work Area handling_use->cleanup_decontaminate emergency_spill Spill Response handling_use->emergency_spill emergency_exposure First Aid for Exposure handling_use->emergency_exposure cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via Approved Channels cleanup_waste->cleanup_dispose

Caption: Safe handling and disposal workflow.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Aminohydantoin-d2 hydrochloride
Reactant of Route 2
1-Aminohydantoin-d2 hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.